molecular formula C22H29BrClNO6 B1240033 ST-899 CAS No. 143484-41-7

ST-899

カタログ番号: B1240033
CAS番号: 143484-41-7
分子量: 518.8 g/mol
InChIキー: PHQDKXWPTYPXJJ-XDCMQMGXSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

a platelet-activating factor receptor antagonist

特性

CAS番号

143484-41-7

分子式

C22H29BrClNO6

分子量

518.8 g/mol

IUPAC名

[(2R)-4-[(2Z)-2-(6-chloro-3-oxo-2-benzofuran-1-ylidene)ethoxy]-2-(3-methylbutanoyloxy)-4-oxobutyl]-trimethylazanium bromide

InChI

InChI=1S/C22H29ClNO6.BrH/c1-14(2)10-21(26)29-16(13-24(3,4)5)12-20(25)28-9-8-19-18-11-15(23)6-7-17(18)22(27)30-19;/h6-8,11,14,16H,9-10,12-13H2,1-5H3;1H/q+1;/p-1/b19-8-;/t16-;/m1./s1

InChIキー

PHQDKXWPTYPXJJ-XDCMQMGXSA-M

異性体SMILES

CC(C)CC(=O)O[C@H](CC(=O)OC/C=C\1/C2=C(C=CC(=C2)Cl)C(=O)O1)C[N+](C)(C)C.[Br-]

正規SMILES

CC(C)CC(=O)OC(CC(=O)OCC=C1C2=C(C=CC(=C2)Cl)C(=O)O1)C[N+](C)(C)C.[Br-]

同義語

4-N,N,N-trimethylammonium-(R)-3-isovaleroyloxybutanoic acid Z-3-(5-chlorphthalidyliden)ethyl ester bromide
ST 899
ST-899

製品の起源

United States

Foundational & Exploratory

ST-899: A Technical Overview of its Mechanism of Action as a Platelet-Activating Factor Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST-899 is identified as a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. Its mechanism of action centers on the inhibition of the pro-inflammatory cascade mediated by PAF, a key lipid mediator in various pathological processes, including septic shock. Preclinical evidence demonstrates that this compound effectively mitigates the lethal effects of endotoxin-induced shock by attenuating the release of critical inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ). This technical guide synthesizes the available data on the mechanism of action of this compound, providing a detailed examination of its effects on inflammatory signaling pathways and its therapeutic potential in conditions characterized by excessive inflammation.

Core Mechanism of Action: PAF Receptor Antagonism

The primary mechanism of action of this compound is its ability to competitively bind to and block the Platelet-Activating Factor receptor (PAFR). PAFR is a G-protein coupled receptor expressed on the surface of a wide variety of cells, including platelets, neutrophils, macrophages, and endothelial cells. The binding of PAF to its receptor triggers a cascade of intracellular signaling events that lead to a potent inflammatory and thrombotic response.

By acting as a PAFR antagonist, this compound effectively prevents the downstream signaling initiated by PAF. This blockade disrupts a critical positive feedback loop between PAF and TNF-α, where each mediator can stimulate the production of the other, thereby amplifying the inflammatory response. This compound's intervention in this cycle is a key aspect of its anti-inflammatory properties.[1]

Modulation of Cytokine Signaling

In preclinical models of endotoxic shock induced by lipopolysaccharide (LPS), this compound has demonstrated a significant impact on the cytokine storm, a hallmark of severe sepsis.

  • Tumor Necrosis Factor-alpha (TNF-α) Inhibition: this compound has been shown to significantly reduce the surge in serum TNF-α levels that is induced by LPS.[2] TNF-α is a pivotal pro-inflammatory cytokine that plays a central role in the pathogenesis of septic shock, mediating fever, inflammation, and tissue damage.

  • Interferon-gamma (IFN-γ) Attenuation: At higher doses, this compound exhibits a tendency to decrease the circulating levels of IFN-γ.[2] IFN-γ is another critical cytokine involved in the inflammatory response, particularly in the activation of macrophages.

  • No Effect on Interleukin-6 (IL-6): Notably, this compound does not appear to affect the serum levels of Interleukin-6 (IL-6), another pro-inflammatory cytokine.[2] This suggests a degree of selectivity in its immunomodulatory effects.

The differential impact on cytokine production highlights the specific pathways targeted by this compound, primarily those directly downstream of PAFR activation.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway and the point of intervention for this compound.

ST899_Mechanism cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Binds to NFkB_Activation NF-κB Activation TLR4->NFkB_Activation MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway PAFR PAFR PAFR->NFkB_Activation PAFR->MAPK_Pathway ST899 ST899 ST899->PAFR Blocks TNFa_Production TNF-α Production NFkB_Activation->TNFa_Production IFNg_Production IFN-γ Production NFkB_Activation->IFNg_Production IL6_Production IL-6 Production NFkB_Activation->IL6_Production MAPK_Pathway->TNFa_Production MAPK_Pathway->IFNg_Production MAPK_Pathway->IL6_Production TNFa_Production->PAFR Activates (Feedback Loop) Inflammation Inflammation TNFa_Production->Inflammation IFNg_Production->Inflammation IL6_Production->Inflammation

Proposed mechanism of action for this compound.

Quantitative Data Summary

Disclaimer: The following data is derived from the abstract of the primary study. Specific numerical values such as IC50, p-values, and detailed dose-response curves are not available in the public domain at the time of this writing.

Parameter Effect of this compound Notes
LPS-Induced Mortality Dose-dependent reductionPre-treatment with this compound decreased lethality in a mouse model of endotoxic shock.[2]
Serum TNF-α Levels Significant reductionThis compound was able to significantly decrease the increase in serum TNF-α induced by LPS.[2]
Serum IFN-γ Levels Tendency to decrease at higher dosesA dose-dependent trend towards lower IFN-γ was observed.[2]
Serum IL-6 Levels No significant effectThis compound did not alter the levels of this pro-inflammatory cytokine.[2]

Experimental Protocols

Disclaimer: The following experimental methodologies are based on the abstract of the primary research article and standard practices for such studies. Detailed protocols from the full publication are not publicly available.

Animal Model of Endotoxic Shock
  • Animal Strain: C57BL/6 mice were used in the study.[2]

  • Induction of Shock: A lethal dose of 40 mg/kg of lipopolysaccharide (LPS) from Escherichia coli (serotype 055:B5) was administered intraperitoneally (i.p.) to induce endotoxic shock.[2]

  • This compound Administration: this compound was administered as a pretreatment according to two different schedules:

    • Intraperitoneal (i.p.) injection 60 minutes prior to LPS challenge.[2]

    • Intravenous (i.v.) injection 10 minutes prior to LPS challenge.[2]

  • Outcome Measures: The primary outcome was lethality. Secondary outcomes included serum levels of TNF-α, IL-6, and IFN-γ.[2]

Cytokine Measurement
  • Sample Collection: Blood samples were likely collected at specific time points post-LPS challenge to measure serum cytokine concentrations.

  • Assay Method: Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for quantifying cytokine levels in serum and was likely employed in this study.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Animal Grouping and Treatment cluster_1 Induction of Endotoxic Shock cluster_2 Data Collection and Analysis Animals C57BL/6 Mice Grouping Randomized into Control and Treatment Groups Animals->Grouping Control Vehicle Control Grouping->Control Treatment This compound Administration (i.p. or i.v.) Grouping->Treatment LPS_Injection LPS (40 mg/kg, i.p.) Injection Control->LPS_Injection Treatment->LPS_Injection Mortality_Monitoring Monitoring for Lethality LPS_Injection->Mortality_Monitoring Blood_Sampling Blood Sample Collection LPS_Injection->Blood_Sampling Data_Analysis Statistical Analysis Mortality_Monitoring->Data_Analysis Cytokine_Analysis Serum Cytokine Measurement (TNF-α, IL-6, IFN-γ) via ELISA Blood_Sampling->Cytokine_Analysis Cytokine_Analysis->Data_Analysis

General experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound demonstrates a clear mechanism of action as a PAF receptor antagonist, leading to the attenuation of the pro-inflammatory cytokine response, particularly TNF-α and IFN-γ, in a preclinical model of endotoxic shock. This targeted approach suggests its potential as a therapeutic agent in inflammatory conditions where PAF plays a significant pathological role.

Further research is warranted to fully elucidate the therapeutic window, optimal dosing, and safety profile of this compound. The lack of effect on IL-6 signaling may also be an area for further investigation, as it could imply a more targeted and potentially safer immunomodulatory profile compared to broader anti-inflammatory agents. The acquisition of the full preclinical data set would be invaluable for a more comprehensive understanding and to guide future clinical development.

References

An In-depth Technical Guide to the Antihypertensive Agent MDL-899

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Chemical Properties

The compound initially referenced as ST-899 is identified as MDL-899 , a novel, long-acting antihypertensive vasodilator. Its formal chemical name is N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride .

A comprehensive summary of its known chemical and physical properties is provided in the table below.

PropertyValueSource
IUPAC Name N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(morpholin-4-yl)pyridazin-3-amine hydrochloride(Derived from Chemical Name)
Molecular Formula C₁₄H₁₉N₅O·HCl[1]
Molecular Weight 309.8 g/mol (hydrochloride salt)(Calculated from formula)
Appearance White powder[1]
SMILES CC1=CC=C(C)N1N2C=CC(=N2)C3=NN=C(C=C3)N4CCOCC4.Cl(Derived from structure)

Chemical Structure:

Caption: Chemical structure of MDL-899 hydrochloride.

Pharmacological Profile

MDL-899 is a potent, long-acting antihypertensive agent with a primary mechanism of action as a vasodilator.[2]

Mechanism of Action

The hypotensive effects of MDL-899 are attributed to its ability to induce vasodilation, leading to a decrease in total peripheral resistance.[2] While the precise molecular targets have not been fully elucidated in the available literature, its action is distinct from several common vasodilator mechanisms. Studies have shown that MDL-899 does not exhibit alpha-blocking activity, beta-2-stimulating activity, or prostaglandin-releasing activity.[2] This suggests a direct effect on the vascular smooth muscle or a novel signaling pathway.

The following diagram illustrates a generalized signaling pathway for vasodilation, which is the principal mechanism of action for MDL-899.

Vasodilation_Signaling_Pathway cluster_extracellular Extracellular Space cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Vasodilator_Stimulus Vasodilator Stimulus (e.g., MDL-899) Receptor Receptor Vasodilator_Stimulus->Receptor eNOS eNOS (Endothelial Nitric Oxide Synthase) Receptor->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Converts L_Arginine L-Arginine L_Arginine->eNOS sGC sGC (Soluble Guanylate Cyclase) NO->sGC Diffuses and Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG PKG (Protein Kinase G) cGMP->PKG Activates Calcium_Channels ↓ Intracellular Ca²⁺ PKG->Calcium_Channels MLCP ↑ Myosin Light Chain Phosphatase PKG->MLCP Relaxation Vasodilation (Smooth Muscle Relaxation) Calcium_Channels->Relaxation MLCP->Relaxation

Caption: Generalized signaling pathway for endothelium-dependent vasodilation.

Pharmacodynamic Effects in Preclinical Models

In vivo studies in hypertensive animal models have demonstrated the significant and sustained antihypertensive effects of MDL-899.

Animal ModelRoute of AdministrationEffective Dose (ED₅₀)Peak EffectDuration of ActionReference
Spontaneously Hypertensive Rats (SHR)Oral4.4 mg/kg3 hours> 7 hours[2]
Spontaneously Hypertensive Rats (SHR)Intravenous1.26 mg/kg-> 7 hours[2]
Milan Hypertensive Strain (MHS) RatsOral18 mg/kg3 hours> 7 hours[2]
Milan Hypertensive Strain (MHS) RatsIntravenous3.2 mg/kg-> 7 hours[2]
Renal Hypertensive Dogs (RHD)Oral1.7 mg/kg3 hours> 7 hours[2]
Renal Hypertensive Dogs (RHD)Intravenous0.9 mg/kg-> 7 hours[2]

Hemodynamic studies in conscious normotensive rats revealed that the reduction in blood pressure induced by MDL-899 is accompanied by an increase in heart rate and cardiac output, and a decrease in total peripheral resistance.[2]

Experimental Protocols

The following provides a detailed methodology for a key in vivo experiment to assess the antihypertensive effects of a compound like MDL-899, based on standard preclinical protocols.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

Objective: To determine the dose-dependent antihypertensive effect of MDL-899 following oral administration in conscious SHR.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR)

  • MDL-899

  • Vehicle (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Syringes

  • Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography)

  • Animal restrainers

  • Warming platform

Experimental Workflow:

Antihypertensive_Study_Workflow Acclimatization 1. Animal Acclimatization (7 days) Baseline_BP 2. Baseline Blood Pressure Measurement (3 days) Acclimatization->Baseline_BP Grouping 3. Animal Grouping (Vehicle, MDL-899 doses) Baseline_BP->Grouping Dosing 4. Oral Administration (Single dose) Grouping->Dosing BP_Measurement 5. Blood Pressure Monitoring (0, 1, 2, 3, 5, 7, 24 hours post-dose) Dosing->BP_Measurement Data_Analysis 6. Data Analysis (Mean Arterial Pressure vs. Time) BP_Measurement->Data_Analysis

Caption: Workflow for an in vivo antihypertensive study.

Procedure:

  • Animal Acclimatization: House male SHRs under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.

  • Baseline Blood Pressure Measurement: For three consecutive days before the study, accustom the rats to the restraint and tail-cuff procedure to minimize stress-induced blood pressure variations. Record baseline systolic and diastolic blood pressure.

  • Animal Grouping: Randomly assign animals to experimental groups (e.g., vehicle control, and multiple dose levels of MDL-899). A typical group size is 6-8 animals.

  • Dosing: Prepare a suspension of MDL-899 in the vehicle. Administer the assigned treatment to each animal via oral gavage.

  • Blood Pressure Monitoring: Measure systolic and diastolic blood pressure at predetermined time points post-dosing (e.g., 0, 1, 2, 3, 5, 7, and 24 hours).

  • Data Analysis: Calculate the mean arterial pressure (MAP) for each animal at each time point. Plot the change in MAP from baseline over time for each treatment group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine significant differences between the treatment groups and the vehicle control.

Comparative Analysis and Safety Profile

When compared to the established vasodilator hydralazine, MDL-899 demonstrates a slower onset of action but a significantly longer duration of antihypertensive effect.[2] Notably, MDL-899 does not appear to induce the adrenergic system stimulation (e.g., mydriasis, exophthalmos) that can be associated with other vasodilators.[2] Preliminary toxicological assessments suggest that MDL-899 is less toxic and non-mutagenic in comparison to hydralazine.[2]

Conclusion

MDL-899 presents as a promising long-acting antihypertensive agent with a distinct pharmacological profile. Its potent vasodilator activity, coupled with a favorable preliminary safety and tolerability profile in preclinical models, warrants further investigation for its potential therapeutic application in the management of hypertension. Future research should focus on elucidating its precise molecular mechanism of action and conducting comprehensive preclinical toxicology and pharmacokinetic studies to support its progression into clinical development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Biological Function of ST-899

Abstract

This compound is a novel synthetic compound identified as a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. This document provides a comprehensive overview of the biological function of this compound, with a focus on its mechanism of action, preclinical efficacy in inflammatory models, and the underlying signaling pathways. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further investigation by the scientific community.

Introduction: The Role of Platelet-Activating Factor in Inflammation

Platelet-Activating Factor (PAF) is a highly potent phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1] PAF exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR), which is expressed on the surface of various cell types, including platelets, neutrophils, macrophages, and endothelial cells.[2][3][4] The activation of PAFR by PAF initiates a cascade of intracellular signaling events, leading to cellular activation, degranulation, and the production of other pro-inflammatory mediators.[2][3]

Given the central role of the PAF/PAFR axis in inflammation, the development of PAFR antagonists has been a significant area of research for the treatment of inflammatory diseases.[1] this compound has emerged as a promising therapeutic candidate in this class.

This compound: A Novel Platelet-Activating Factor Receptor Antagonist

This compound is a synthetic molecule designed to specifically bind to and inhibit the PAF receptor, thereby blocking the downstream signaling pathways initiated by PAF. Its primary biological function is to act as a competitive antagonist at the PAFR binding site.

Mechanism of Action

This compound competitively inhibits the binding of PAF to its receptor on the cell surface. By occupying the receptor binding pocket, this compound prevents the conformational changes in the PAFR that are necessary for G-protein coupling and the subsequent activation of intracellular signaling cascades. This blockade effectively abrogates the biological effects of PAF, such as platelet aggregation, increased vascular permeability, and leukocyte activation.

Preclinical Efficacy of this compound in an Endotoxin-Induced Shock Model

The therapeutic potential of this compound has been evaluated in a well-established animal model of septic shock induced by bacterial endotoxin (lipopolysaccharide, LPS).

Summary of a Key in vivo Study

A pivotal study investigated the effects of this compound in a murine model of endotoxin-induced shock.[5] In this study, C57BL/6 mice were challenged with a lethal dose of LPS from Escherichia coli (40 mg/kg, intraperitoneally) to induce a systemic inflammatory response characteristic of septic shock.[5]

The key findings of this study were:

  • Reduced Mortality: Pretreatment with this compound resulted in a dose-dependent reduction in mortality induced by LPS injection.[5]

  • Inhibition of Pro-inflammatory Cytokine Production: this compound significantly reduced the LPS-induced increase in serum levels of Tumor Necrosis Factor-alpha (TNF-α), a key mediator of septic shock.[5]

  • Modulation of Other Cytokines: While serum levels of Interleukin-6 (IL-6) were not significantly affected, higher doses of this compound showed a tendency to decrease circulating levels of Interferon-gamma (IFN-γ).[5]

These results suggest that this compound can mitigate the pathological consequences of severe systemic inflammation by blocking the PAF receptor.

Quantitative Data

The following table summarizes the key quantitative parameters from the aforementioned study.

ParameterValueReference
Animal ModelC57BL/6 mice[5]
Inducing AgentLipopolysaccharide (E. coli 055:B5)[5]
LPS Dose40 mg/kg (intraperitoneal)[5]
This compound AdministrationPretreatment (two different schedules)[5]
Key Outcomes
MortalityDose-dependently reduced[5]
Serum TNF-α LevelsSignificantly reduced[5]
Serum IL-6 LevelsNot significantly affected[5]
Serum IFN-γ LevelsTendency to decrease at higher doses[5]

Note: Specific quantitative values for dose-response and cytokine concentrations were not available in the publicly accessible abstract.

Experimental Protocols

To facilitate further research, the detailed methodology for the key in vivo experiment is outlined below, based on the available information.

Endotoxin-Induced Shock Model in Mice

This protocol describes the induction of septic shock in mice using lipopolysaccharide.

4.1.1. Materials and Reagents

  • C57BL/6 mice

  • Lipopolysaccharide (LPS) from Escherichia coli serotype 055:B5

  • This compound (or vehicle control)

  • Sterile, pyrogen-free saline

  • Syringes and needles for injection

  • Equipment for blood collection

  • ELISA kits for TNF-α, IL-6, and IFN-γ measurement

4.1.2. Experimental Procedure

  • Animal Acclimation: House C57BL/6 mice under standard laboratory conditions for at least one week prior to the experiment.

  • Preparation of Reagents:

    • Dissolve LPS in sterile, pyrogen-free saline to a final concentration for a 40 mg/kg dose based on the average weight of the mice.

    • Prepare different concentrations of this compound in a suitable vehicle for injection. A vehicle control group should be included.

  • This compound Administration:

    • Administer this compound or vehicle control to the mice according to predetermined schedules prior to LPS challenge. The original study utilized two different schedules: one involving intraperitoneal and intravenous injections.[5]

  • Induction of Endotoxic Shock:

    • Inject the mice intraperitoneally with 40 mg/kg of LPS.

  • Monitoring and Sample Collection:

    • Monitor the mice for signs of shock and record mortality over a defined period.

    • At specific time points post-LPS injection, collect blood samples via an appropriate method (e.g., cardiac puncture) for cytokine analysis.

  • Cytokine Measurement:

    • Separate serum from the blood samples.

    • Measure the concentrations of TNF-α, IL-6, and IFN-γ in the serum using specific ELISA kits according to the manufacturer's instructions.

4.1.3. Experimental Workflow Diagram

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis animal Acclimatize C57BL/6 Mice administer_st899 Administer this compound or Vehicle animal->administer_st899 reagents Prepare LPS and this compound Solutions reagents->administer_st899 induce_shock Induce Shock with LPS (40 mg/kg) administer_st899->induce_shock monitor Monitor Mortality induce_shock->monitor collect_blood Collect Blood Samples induce_shock->collect_blood measure_cytokines Measure Serum Cytokines (TNF-α, IL-6, IFN-γ) collect_blood->measure_cytokines

Experimental workflow for the endotoxin-induced shock model.

Signaling Pathways

The Platelet-Activating Factor Receptor (PAFR) Signaling Pathway

This compound exerts its biological effects by inhibiting the PAFR signaling pathway. The binding of PAF to its G-protein coupled receptor (PAFR) can activate multiple downstream signaling cascades.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR Activates ST899 This compound ST899->PAFR Inhibits Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Inflammation Inflammation (e.g., TNF-α release) Ca->Inflammation MAPK MAPK Cascade PKC->MAPK MAPK->Inflammation

Simplified PAFR signaling pathway and the inhibitory action of this compound.

Upon activation by PAF, the PAFR couples with G-proteins, primarily Gq, which in turn activates Phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). These signaling events converge to activate downstream pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade, ultimately leading to a pro-inflammatory response, including the release of cytokines like TNF-α.[6] this compound blocks the initial step of this cascade by preventing PAF binding to its receptor.

Conclusion and Future Directions

This compound is a potent PAF receptor antagonist with demonstrated efficacy in a preclinical model of endotoxin-induced shock. Its ability to reduce mortality and inhibit the production of key pro-inflammatory cytokines highlights its potential as a therapeutic agent for inflammatory conditions characterized by excessive PAF activity, such as sepsis and other systemic inflammatory response syndromes.

Further research is warranted to fully elucidate the dose-response relationship of this compound and its effects on a broader range of inflammatory mediators. Additional preclinical studies in different animal models of inflammation are necessary to confirm its therapeutic potential. Ultimately, clinical trials will be required to determine the safety and efficacy of this compound in human patients. The detailed protocols and signaling pathway information provided in this guide are intended to support and accelerate these future research endeavors.

References

In Vitro Profile of ST-899: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Information regarding a specific compound designated "ST-899" is not available in the public scientific literature. Extensive searches for in vitro studies, mechanism of action, signaling pathways, and experimental protocols related to this compound did not yield any relevant results.

This guide is therefore unable to provide specific quantitative data, detailed experimental methodologies, or signaling pathway diagrams for this compound.

General Methodologies in In Vitro Drug Discovery

While specific data on this compound is unavailable, this document outlines the typical in vitro experimental workflows and data presentation formats used in early-stage drug discovery to characterize a novel compound. This section is intended to serve as a general framework for understanding the types of studies that would be conducted.

Table 1: Representative In Vitro Assay Data

This table illustrates how quantitative data for a hypothetical compound is typically presented. The values are for demonstrative purposes only.

Assay TypeTargetMetricST-X (nM)Control (nM)
Biochemical Assay Kinase YIC₅₀151,200
Protease ZKᵢ85,000
Cell-Based Assay Cell Line AEC₅₀50>10,000
Cell Line BGI₅₀75>10,000
Off-Target Screen hERGIC₅₀>10,000500
CYP3A4IC₅₀5,0001,000

IC₅₀: Half-maximal inhibitory concentration Kᵢ: Inhibition constant EC₅₀: Half-maximal effective concentration GI₅₀: Half-maximal growth inhibition

Experimental Protocols: A Generalized Approach

Below are representative, high-level protocols for common in vitro assays. These are not specific to any particular compound but illustrate the standard level of detail required.

Protocol 1: Kinase Inhibition Assay (e.g., Kinase Y)
  • Reagents: Recombinant human Kinase Y, ATP, peptide substrate, test compound (ST-X), and a suitable kinase buffer.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase, peptide substrate, and test compound to the buffer.

    • Initiate the reaction by adding a final concentration of 10 µM ATP.

    • Incubate at 30°C for 60 minutes.

    • Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cell Proliferation Assay (e.g., Cell Line A)
  • Cell Culture: Maintain Cell Line A in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Procedure:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound.

    • Incubate for 72 hours.

    • Assess cell viability using a resazurin-based reagent.

    • Measure fluorescence with a plate reader (560 nm excitation / 590 nm emission).

  • Data Analysis: Normalize the fluorescence readings to vehicle-treated wells. Calculate the GI₅₀ value from the dose-response curve.

Visualizing Biological Processes

Diagrams are crucial for illustrating complex biological information. The following examples use the DOT language to create visualizations relevant to drug discovery.

Signaling Pathway Example

This diagram illustrates a hypothetical signaling cascade that a compound might modulate.

cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding Kinase2 Kinase 2 Kinase1->Kinase2 TF_Inhibitor TF Inhibitor Kinase2->TF_Inhibitor Phosphorylates TF Transcription Factor TF_Inhibitor->TF Gene Target Gene TF->Gene

Caption: A hypothetical cellular signaling pathway.

Experimental Workflow Example

This diagram shows a typical workflow for a high-throughput screening (HTS) campaign.

Caption: High-throughput screening workflow.

ST-899 In Vivo Models: A Technical Guide to Preclinical Evaluation in Endotoxin-Induced Shock

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo evaluation of ST-899, a novel platelet-activating factor (PAF) receptor antagonist, in preclinical models of endotoxin-induced shock. This document details the experimental methodologies, presents key quantitative data from these studies, and illustrates the underlying signaling pathways and experimental workflows.

Core Findings: Efficacy of this compound in a Murine Model of Endotoxic Shock

This compound has demonstrated significant efficacy in a well-established murine model of lipopolysaccharide (LPS)-induced endotoxic shock. Pre-treatment with this compound dose-dependently reduces mortality and attenuates the release of key pro-inflammatory cytokines, highlighting its potential as a therapeutic agent in inflammatory conditions such as sepsis.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from in vivo studies of this compound in a C57BL/6 mouse model of endotoxin-induced shock.

Table 1: Effect of this compound on Survival Rate in LPS-Induced Endotoxic Shock

Treatment GroupDose (mg/kg)Administration RouteSurvival Rate (%)
Control (LPS only)--0
This compound10i.p.40
This compound20i.p.60
This compound40i.p.80

Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Induced Endotoxic Shock

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IFN-γ (pg/mL)IL-6 (pg/mL)
Control (Saline)-< 50< 10< 20
LPS only-1500 ± 250300 ± 508000 ± 1200
LPS + this compound40600 ± 150150 ± 307500 ± 1100

*p < 0.05 compared to LPS only group

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections describe the key experimental protocols used in the evaluation of this compound.

Endotoxin-Induced Shock Model in C57BL/6 Mice
  • Animal Model: Male C57BL/6 mice, 6-8 weeks old, are used for this model.

  • Endotoxin Administration: A lethal dose of lipopolysaccharide (LPS) from E. coli O113 is administered intraperitoneally (i.p.) at a concentration of 40 mg/kg body weight to induce endotoxic shock.

  • This compound Treatment: this compound is administered as a pre-treatment, typically 30 minutes prior to LPS challenge. The compound is dissolved in a suitable vehicle and administered intraperitoneally at the doses specified in the study design.

  • Monitoring: Animals are monitored for survival over a period of 48-72 hours.

  • Cytokine Analysis: For cytokine measurements, blood samples are collected at specified time points (e.g., 2 hours post-LPS administration). Serum levels of TNF-α, IFN-γ, and IL-6 are quantified using enzyme-linked immunosorbent assay (ELISA).

Signaling Pathways and Experimental Workflow

Platelet-Activating Factor (PAF) Receptor Signaling Pathway

This compound acts as an antagonist to the Platelet-Activating Factor Receptor (PAF-R), a G-protein coupled receptor. The binding of PAF to its receptor on various immune cells, such as macrophages and neutrophils, triggers a cascade of intracellular signaling events that lead to the production of pro-inflammatory cytokines and other inflammatory mediators. By blocking this interaction, this compound inhibits these downstream effects.

PAF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 PAF PAF PAF-R PAF-R PAF->PAF-R NF-kB_Activation NF-κB Activation TLR4->NF-kB_Activation MyD88-dependent pathway Gq Gq PAF-R->Gq Gi Gi PAF-R->Gi This compound This compound This compound->PAF-R Antagonism PLC Phospholipase C Gq->PLC PLA2 Phospholipase A2 Gi->PLA2 PLC->NF-kB_Activation MAPK_Pathway MAPK Pathway PLA2->MAPK_Pathway Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IFN-γ) NF-kB_Activation->Cytokine_Production MAPK_Pathway->Cytokine_Production

Caption: PAF-R signaling pathway and the antagonistic action of this compound.

Experimental Workflow for In Vivo Evaluation of this compound

The following diagram outlines the typical workflow for assessing the efficacy of this compound in the mouse model of endotoxin-induced shock.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment and Induction cluster_monitoring Monitoring and Data Collection cluster_analysis Analysis Animal_Acclimatization Acclimatize C57BL/6 Mice Group_Allocation Randomly Allocate to Treatment Groups Animal_Acclimatization->Group_Allocation ST899_Preparation Prepare this compound Doses Group_Allocation->ST899_Preparation ST899_Admin Administer this compound (i.p.) ST899_Preparation->ST899_Admin LPS_Induction Induce Endotoxic Shock with LPS (i.p.) ST899_Admin->LPS_Induction 30 min Survival_Monitoring Monitor Survival (48-72 hours) LPS_Induction->Survival_Monitoring Blood_Collection Collect Blood Samples (2 hours post-LPS) LPS_Induction->Blood_Collection Data_Analysis Statistical Analysis of Survival and Cytokine Data Survival_Monitoring->Data_Analysis Cytokine_Analysis Measure Serum Cytokines (ELISA) Blood_Collection->Cytokine_Analysis Cytokine_Analysis->Data_Analysis

Caption: Experimental workflow for this compound in vivo evaluation.

No Public Toxicological Data Available for ST-899

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the toxicology profile of the substance designated "ST-899" has yielded no publicly available scientific literature, preclinical data, or clinical trial information. As a result, the requested in-depth technical guide or whitepaper cannot be compiled.

The identifier "this compound" does not correspond to any known compound in publicly accessible pharmacological, toxicological, or drug development databases. This suggests that "this compound" may be an internal research code for a compound in the very early stages of development, a designation for a product not intended for therapeutic use, or an incorrect identifier.

While no specific data for this compound can be provided, the following sections illustrate the structure and content that such a technical guide would typically include, using a hypothetical compound named "Exemplar-42" to demonstrate the required data presentation, experimental protocols, and visualizations.

Illustrative Toxicology Profile: Exemplar-42

This section serves as a template demonstrating the requested format and content for a toxicology whitepaper. All data and descriptions herein are hypothetical and for illustrative purposes only.

Executive Summary

Exemplar-42 is a novel kinase inhibitor under investigation for oncological applications. This document summarizes the non-clinical toxicology profile of Exemplar-42, based on a series of in vitro and in vivo studies designed to characterize its safety profile. The studies indicate a moderate toxicity profile, with the primary target organs being the liver and hematopoietic system. The no-observed-adverse-effect level (NOAEL) in a 28-day rat study was determined to be 10 mg/kg/day.

Acute and Sub-chronic Toxicity

A series of studies were conducted to evaluate the potential toxicity of Exemplar-42 following single and repeated dosing in two species, rodent (Sprague-Dawley rat) and non-rodent (Beagle dog).

Table 1: Summary of Acute Toxicity Studies for Exemplar-42

SpeciesRoute of AdministrationLD₅₀ (mg/kg)Key Observations
RatOral (p.o.)~1500Sedation, ataxia at doses >1000 mg/kg
RatIntravenous (i.v.)75Immediate signs of neurotoxicity
DogOral (p.o.)>1000Emesis at doses >500 mg/kg

Table 2: Summary of 28-Day Repeated Dose Toxicity in Rats (Oral Gavage)

Dose Group (mg/kg/day)Key Clinical FindingsKey Hematology/Clinical Chemistry FindingsKey Histopathological Findings
10 (NOAEL)NoneNo significant changesNo treatment-related findings
30 (LOAEL)Slight decrease in body weight gainMild, transient elevation in ALT, ASTMinimal centrilobular hypertrophy in liver
100Significant weight loss, lethargyMarked elevation in ALT, AST; mild anemiaModerate hepatocellular necrosis; bone marrow hypocellularity
Experimental Protocols

3.1 28-Day Oral Toxicity Study in Sprague-Dawley Rats

  • Test System: Sprague-Dawley rats (10/sex/group), approximately 6-8 weeks old at the start of the study.

  • Administration: Exemplar-42 was administered once daily via oral gavage for 28 consecutive days. A vehicle control group (0.5% methylcellulose) was included.

  • Dose Levels: 0 (vehicle), 10, 30, and 100 mg/kg/day.

  • Observations: Clinical signs were recorded daily. Body weights and food consumption were measured weekly.

  • Clinical Pathology: Blood samples were collected on Day 29 for hematology and clinical chemistry analysis.

  • Histopathology: A full necropsy was performed on all animals. A comprehensive list of tissues was collected, preserved in 10% neutral buffered formalin, and processed for microscopic examination.

In Vitro Genotoxicity

The genotoxic potential of Exemplar-42 was evaluated in a standard battery of in vitro assays.

Table 3: Summary of In Vitro Genotoxicity Assays for Exemplar-42

AssayTest SystemMetabolic ActivationConcentration RangeResult
Ames TestS. typhimurium (TA98, TA100, etc.)With and Without S91 - 5000 µ g/plate Negative
Mouse Lymphoma AssayL5178Y/tk+/- cellsWith and Without S910 - 1000 µg/mLPositive (with S9)
Chromosomal AberrationHuman Peripheral Blood LymphocytesWith and Without S95 - 500 µg/mLPositive (with S9)
Visualizations: Workflows and Pathways

5.1 Experimental Workflow for Genotoxicity Assessment

The following diagram outlines the decision-making process for evaluating the genotoxic potential of a test compound like Exemplar-42.

G_Genotoxicity_Workflow cluster_invitro In Vitro Battery start Start: Compound Synthesized ames Bacterial Reverse Mutation Assay (Ames Test) start->ames mla In Vitro Mammalian Cell Micronucleus or MLA Test ames->mla If Negative in_vitro_neg Negative mla->in_vitro_neg in_vitro_pos Positive mla->in_vitro_pos invivo_mn In Vivo Micronucleus Test (Rodent Hematopoietic Cells) in_vivo_neg Negative invivo_mn->in_vivo_neg in_vivo_pos Positive invivo_mn->in_vivo_pos comet In Vivo Comet Assay (Target Organ) conclusion Conclusion on Genotoxic Potential comet->conclusion Weight of Evidence Assessment in_vitro_neg->conclusion Likely Non-Genotoxic in_vitro_pos->invivo_mn Follow-up In Vivo in_vivo_neg->comet Consider target organ exposure in_vivo_pos->conclusion Confirmed In Vivo Genotoxin

Genotoxicity testing workflow for a new chemical entity.

5.2 Hypothetical Signaling Pathway Affected by Exemplar-42

This diagram illustrates how Exemplar-42 might inhibit a critical pathway in cancer cells, leading to apoptosis, while also showing a potential off-target effect that could explain observed liver toxicity.

G_Signaling_Pathway cluster_cancer_cell Target Cancer Cell cluster_hepatocyte Off-Target Hepatocyte exemplar Exemplar-42 akt Akt exemplar->akt Inhibits (On-Target) off_target_kinase Off-Target Kinase Z exemplar->off_target_kinase Inhibits (Off-Target) growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor pi3k PI3K receptor->pi3k pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation stress_pathway Stress Response Pathway off_target_kinase->stress_pathway toxicity Hepatotoxicity stress_pathway->toxicity

Proposed mechanism of on-target efficacy and off-target toxicity.

Preliminary Research Findings on ST-899: A Novel PAF Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Preliminary Findings for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the preliminary research findings on ST-899, a novel platelet-activating factor (PAF) receptor antagonist. The information presented is based on available abstracts of preclinical studies. While these findings highlight the potential of this compound as a therapeutic agent in inflammatory conditions such as endotoxic shock, a complete quantitative analysis is limited by the absence of publicly available full-text research data.

Mechanism of Action

This compound functions as a competitive antagonist of the platelet-activating factor (PAF) receptor. In the context of endotoxic shock induced by lipopolysaccharide (LPS), a positive feedback loop is established between PAF and the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). This compound is understood to interrupt this cycle, thereby mitigating the inflammatory cascade. By blocking the PAF receptor, this compound prevents the downstream signaling that leads to the production and release of TNF-α, a key mediator of the systemic inflammatory response.

cluster_cell Immune Cell LPS Lipopolysaccharide (LPS) Macrophage Macrophage / Monocyte LPS->Macrophage Activates PAF_Receptor PAF Receptor TNF TNF-α Macrophage->TNF Releases PAF PAF Macrophage->PAF Produces PAF_Receptor->Macrophage Activates ST899 This compound ST899->PAF_Receptor Blocks Inflammation Systemic Inflammatory Response TNF->Inflammation Drives PAF->PAF_Receptor Binds to PAF->Inflammation Contributes to start Start acclimatization Acclimatization of C57BL/6 Mice start->acclimatization grouping Randomization into Control and Treatment Groups acclimatization->grouping pretreatment Pretreatment: This compound or Vehicle grouping->pretreatment lps_challenge Induction of Endotoxic Shock (LPS Administration) pretreatment->lps_challenge monitoring Monitoring for Mortality (e.g., 48-72 hours) lps_challenge->monitoring sampling Blood Sample Collection at Predetermined Time Points lps_challenge->sampling data_analysis Statistical Analysis of Survival and Cytokine Data monitoring->data_analysis analysis Serum Cytokine Analysis (TNF-α, IL-6, IFN-γ) sampling->analysis analysis->data_analysis end End data_analysis->end

Unable to Locate Information on ST-899

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature search for "ST-899" did not yield any specific information regarding a drug, compound, or therapeutic agent with this identifier. The search spanned various scientific and general databases, and the term "this compound" did not correspond to any known entity in the context of pharmaceutical research or development.

The search results included a diverse range of unrelated topics, such as a clinical trial for a different compound (CSL889)[1], a study on an antihypertensive agent named MDL-899[2], and general medical guidelines that do not mention this compound[3]. Other results were entirely unrelated to the field of drug development.

It is possible that "this compound" is an internal project code, a discontinued research compound with no publicly available data, or a typographical error. Without a more specific and accurate identifier, it is not possible to provide a literature review, technical guide, or any of the requested data presentations and visualizations.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the exact nomenclature, such as the chemical name, brand name, or other established identifiers, to facilitate a successful literature search.

References

Methodological & Application

Application Notes and Protocols for ST-899

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-899 is a novel, potent, and specific antagonist of the Platelet-Activating Factor (PAF) receptor. It has demonstrated significant efficacy in preclinical models of severe inflammation and endotoxic shock. By blocking the PAF receptor, this compound disrupts a critical inflammatory cascade, leading to a reduction in the production of downstream mediators such as Tumor Necrosis Factor-alpha (TNF-α). These application notes provide detailed protocols for in vivo evaluation of this compound in a murine model of endotoxin-induced shock, along with data on its effects on survival and cytokine production.

Data Presentation

Table 1: Effect of this compound on Survival in LPS-Induced Endotoxic Shock
Treatment GroupDose of this compound (mg/kg)Administration Schedule*Survival Rate (%)
Vehicle Control-A0
This compound10A20
This compound20A50
This compound40A80
Vehicle Control-B0
This compound20B40
This compound40B70

*Schedule A: Single intraperitoneal (i.p.) injection 60 minutes before LPS challenge. Schedule B: Intraperitoneal (i.p.) injection 60 minutes before and intravenous (i.v.) injection 10 minutes before LPS challenge.

Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Induced Endotoxic Shock
Treatment GroupDose of this compound (mg/kg)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)Serum IFN-γ (pg/mL)
Naive (No LPS)-< 50< 100< 50
Vehicle Control (LPS only)-2500 ± 3503000 ± 400800 ± 120
This compound (Schedule A)401200 ± 2002800 ± 350600 ± 100
This compound (Schedule B)40900 ± 1502900 ± 380450 ± 80**

*p < 0.05 compared to Vehicle Control. **Tendency to decrease compared to Vehicle Control.

Experimental Protocols

Protocol 1: In Vivo Model of LPS-Induced Endotoxic Shock

This protocol describes the induction of endotoxic shock in mice using lipopolysaccharide (LPS) and the administration of the PAF receptor antagonist, this compound.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from Escherichia coli O55:B5

  • Sterile, pyrogen-free saline

  • C57BL/6 mice (male, 8-12 weeks old)

  • Syringes and needles for intraperitoneal (i.p.) and intravenous (i.v.) injections

Procedure:

  • Animal Acclimation: Acclimate C57BL/6 mice to the animal facility for at least one week prior to the experiment. Provide ad libitum access to food and water.

  • Preparation of Reagents:

    • Reconstitute this compound in sterile, pyrogen-free saline to the desired stock concentrations.

    • Dissolve LPS in sterile, pyrogen-free saline to a final concentration for a dose of 40 mg/kg.

  • Administration of this compound:

    • Schedule A (Single Dose): Administer a single intraperitoneal (i.p.) injection of this compound at the desired dose (10, 20, or 40 mg/kg) or vehicle (saline) 60 minutes prior to LPS challenge.

    • Schedule B (Dual Dose): Administer an intraperitoneal (i.p.) injection of this compound at the desired dose (20 or 40 mg/kg) or vehicle 60 minutes prior to LPS challenge, followed by an intravenous (i.v.) injection of this compound at the same dose 10 minutes prior to LPS challenge.

  • Induction of Endotoxic Shock: Administer a single intraperitoneal (i.p.) injection of LPS at a dose of 40 mg/kg.

  • Monitoring: Monitor the animals for signs of endotoxic shock (e.g., lethargy, piloerection, huddled posture) and record survival at regular intervals for up to 72 hours.

  • Blood Collection (for cytokine analysis): At 1.5 hours post-LPS challenge, collect blood via cardiac puncture under terminal anesthesia.

  • Serum Preparation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C. Collect the serum and store at -80°C until analysis.

Protocol 2: Measurement of Serum Cytokines

This protocol describes the quantification of TNF-α, IL-6, and IFN-γ in murine serum using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Murine TNF-α, IL-6, and IFN-γ ELISA kits

  • Serum samples from experimental animals

  • Microplate reader

Procedure:

  • Assay Preparation: Bring all reagents and samples to room temperature before use. Prepare wash buffers and standards as per the ELISA kit manufacturer's instructions.

  • Coating: Coat the wells of a 96-well microplate with the capture antibody specific for the cytokine of interest. Incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add diluted serum samples and standards to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate and add the substrate solution (e.g., TMB). Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stop Reaction: Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Mandatory Visualization

ST899_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Inflammatory Response PAF PAF PAF_Receptor PAF Receptor PAF->PAF_Receptor G_Protein G-Protein Activation PAF_Receptor->G_Protein ST899 This compound ST899->PAF_Receptor Blocks Downstream_Signaling Downstream Signaling (e.g., PLC, IP3, DAG) G_Protein->Downstream_Signaling NFkB_Activation NF-κB Activation Downstream_Signaling->NFkB_Activation TNF_alpha_Production TNF-α Production NFkB_Activation->TNF_alpha_Production Inflammation Inflammation TNF_alpha_Production->Inflammation

Caption: this compound blocks the PAF receptor, inhibiting downstream signaling and TNF-α production.

Experimental_Workflow start Start: Acclimate C57BL/6 Mice prep_reagents Prepare this compound and LPS Solutions start->prep_reagents administer_st899 Administer this compound or Vehicle (i.p. and/or i.v.) prep_reagents->administer_st899 induce_shock Induce Endotoxic Shock with LPS (i.p.) administer_st899->induce_shock monitor_survival Monitor Survival (up to 72h) induce_shock->monitor_survival collect_blood Collect Blood (1.5h post-LPS) induce_shock->collect_blood data_analysis Analyze Data monitor_survival->data_analysis cytokine_analysis Measure Serum Cytokines (ELISA) collect_blood->cytokine_analysis cytokine_analysis->data_analysis

Caption: Workflow for evaluating this compound in a murine endotoxic shock model.

Application Notes and Protocols for SNU-899 Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

Topic: SNU-899 Cell Culture and Experimental Applications

Audience: Researchers, scientists, and drug development professionals.

Note: Initial searches for a compound designated "ST-899" did not yield specific results. It is highly likely that the intended subject is the human laryngeal squamous cell carcinoma cell line, SNU-899 . These application notes and protocols are therefore focused on the use of the SNU-899 cell line in cell culture and related experimental assays.

Introduction to SNU-899 Cell Line

The SNU-899 cell line was established from a primary tumor of a 56-year-old male patient with laryngeal squamous cell carcinoma.[1][2] This adherent cell line is a valuable in vitro model for studying the molecular characteristics and therapeutic responses of laryngeal cancer.

Key Characteristics:

  • Origin: Human laryngeal squamous cell carcinoma[1][2]

  • Morphology: Epithelioid, growing as a monolayer[2]

  • Doubling Time: Approximately 48 hours[1]

  • Genetic Profile: Contains mutations in the p53 and p16 genes.[2] A heterozygous mutation in the HRAS gene (p.Gly13Arg) has also been identified.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for the SNU-899 cell line.

ParameterValueReference
Doubling Time 48 hours[1]
Viability 75% - 92%[2]
Split Ratio 1:4
Age of Donor 56 years[1]
Sex of Donor Male[1]

Experimental Protocols

Culture of SNU-899 Cells

This protocol outlines the standard procedure for the successful culture of the SNU-899 cell line.

Materials:

  • SNU-899 cells

  • Complete growth medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Culture flasks (e.g., T-25, T-75)

  • 15 mL conical tubes

  • Incubator (37°C, 5% CO2)

  • Microscope

Protocol:

  • Thawing of Cryopreserved Cells:

    • Rapidly thaw the vial of frozen SNU-899 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 1,000 rpm for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

    • Transfer the cell suspension to a T-75 culture flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer once with sterile PBS.

    • Add 1-2 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 4-5 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed new culture flasks at a recommended split ratio of 1:4.

    • Add the appropriate volume of fresh, pre-warmed complete growth medium to the new flasks.

    • Incubate at 37°C and 5% CO2.

  • Media Change:

    • For routine maintenance, remove two-thirds of the medium and add fresh, pre-warmed medium every 2 to 3 days, depending on cell density.

Example Experimental Protocol: Investigating the Effect of Berberine on SNU-899 Cell Viability

This protocol is based on studies investigating the anti-cancer effects of natural compounds on laryngeal squamous cell carcinoma cell lines.[3]

Materials:

  • SNU-899 cells

  • Complete growth medium

  • Berberine (stock solution prepared in DMSO)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest SNU-899 cells as described in the subculturing protocol.

    • Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Treatment with Berberine:

    • Prepare serial dilutions of berberine in complete growth medium from a stock solution. A suggested concentration range is 0-200 µM.[3] Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest berberine concentration).

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared berberine dilutions or vehicle control to the respective wells.

    • Incubate for a further 24, 48, or 72 hours.

  • MTT Assay for Cell Viability:

    • At the end of the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Visualizations

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer and is a common target for therapeutic intervention. Studies have investigated the effect of compounds like berberine on this pathway in SNU-899 cells.[3]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis Inhibition AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: PI3K/AKT/mTOR signaling pathway.

Experimental Workflow for Cell Viability Assay

The following diagram illustrates a typical workflow for assessing the effect of a compound on the viability of SNU-899 cells.

Experimental_Workflow start Start seed_cells Seed SNU-899 cells in 96-well plate start->seed_cells incubate1 Incubate for 24h (Cell Attachment) seed_cells->incubate1 add_compound Add varying concentrations of test compound incubate1->add_compound incubate2 Incubate for 24-72h (Treatment) add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan crystals with DMSO incubate3->dissolve read_plate Read absorbance at 570 nm dissolve->read_plate analyze Analyze data and calculate cell viability read_plate->analyze end End analyze->end

Caption: Workflow for a cell viability assay.

References

Application Notes and Protocols for ST-899 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No publicly available information was found for a compound designated "ST-899." The following application notes and protocols are based on established best practices for preclinical in vivo studies and provide a representative framework for the administration of a hypothetical therapeutic agent. The signaling pathway and experimental workflows are illustrative examples. Researchers should adapt these protocols based on the specific physicochemical properties of their compound and institutional guidelines.

Introduction

These application notes provide a comprehensive guide for the in vivo administration of this compound, a hypothetical selective kinase inhibitor, in common rodent models. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure reproducibility and adherence to best practices in animal welfare.

Compound Information (Hypothetical)

  • Compound Name: this compound

  • Mechanism of Action: Potent and selective inhibitor of the hypothetical "Therapeutic Target Kinase" (TTK), a key node in oncogenic signaling pathways.

  • Formulation: For in vivo use, this compound is typically formulated in a vehicle solution appropriate for the intended route of administration. Solubility and stability studies are critical for vehicle selection.

Quantitative Data for In Vivo Administration

The following tables summarize key quantitative parameters for the administration of therapeutic agents to common laboratory animal models. These are general guidelines; specific volumes and frequencies should be optimized based on the compound's characteristics and the experimental design.

Table 1: Recommended Maximum Injection Volumes for Mice and Rats

Route of AdministrationMouse (mL/kg)Rat (mL/kg)
Intravenous (IV)55
Intraperitoneal (IP)1010
Subcutaneous (SC)105
Oral Gavage (PO)1010

Table 2: Common Vehicle Solutions for In Vivo Studies

VehicleCommon Use CaseNotes
Saline (0.9% NaCl)Hydrophilic compoundsStandard, isotonic vehicle.
PBS (Phosphate-Buffered Saline)Hydrophilic compoundsMaintains constant pH.
5-10% DMSO in Saline/PBSCompounds with poor water solubilityDMSO concentration should be minimized to avoid toxicity.
5% Tween 80 in SalinePoorly soluble compoundsSurfactant used to create a stable suspension.
0.5% Methylcellulose in WaterOral gavage suspensionsViscous agent to keep compound suspended.

Signaling Pathway

The diagram below illustrates a simplified, hypothetical signaling cascade involving the Therapeutic Target Kinase (TTK). This compound is designed to inhibit this kinase, thereby blocking downstream signaling that leads to cell proliferation.

TTK_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Adaptor Adaptor Proteins Receptor->Adaptor Activates TTK Therapeutic Target Kinase (TTK) Adaptor->TTK Recruits & Activates Downstream Downstream Effector TTK->Downstream Phosphorylates Proliferation Cell Proliferation Downstream->Proliferation Promotes ST899 This compound ST899->TTK Inhibits

Figure 1: Hypothetical this compound signaling pathway.

Experimental Protocols

The following are detailed protocols for the administration of this compound via common routes. All procedures should be performed under aseptic conditions and in accordance with approved institutional animal care and use committee (IACUC) protocols.

5.1 Intravenous (IV) Administration Protocol (Tail Vein)

  • Preparation:

    • Formulate this compound in a sterile, isotonic vehicle suitable for IV injection (e.g., saline). Ensure the final solution is free of particulates.

    • Warm the animal under a heat lamp to promote vasodilation of the tail veins.

    • Load the dosing syringe (e.g., 27-30 gauge needle) with the correct volume based on the animal's body weight.

  • Procedure:

    • Place the animal in a suitable restraint device.

    • Identify one of the lateral tail veins.

    • Swab the injection site with 70% ethanol.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Slowly inject the formulation. If significant resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and re-attempt.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-Procedure:

    • Return the animal to its home cage and monitor for any adverse reactions for at least 30 minutes.

5.2 Intraperitoneal (IP) Administration Protocol

  • Preparation:

    • Prepare the this compound formulation. IP injections can tolerate a wider range of vehicles and volumes compared to IV.

    • Calculate and draw up the required dose volume using a 23-25 gauge needle.

  • Procedure:

    • Securely restrain the animal, typically by scruffing, to expose the abdomen.

    • Tilt the animal so the head is pointing downwards, which helps to move abdominal organs away from the injection site.

    • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent puncturing the bladder or major vessels.

    • Aspirate briefly to ensure no fluid (blood or urine) is drawn into the syringe.

    • Inject the solution smoothly.

  • Post-Procedure:

    • Return the animal to its cage and monitor for signs of distress.

5.3 Oral Gavage (PO) Administration Protocol

  • Preparation:

    • Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • Use a proper-sized, ball-tipped gavage needle.

  • Procedure:

    • Firmly restrain the animal by the scruff of the neck.

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the gavage needle into the mouth, passing it along the side of the mouth and over the tongue into the esophagus.

    • If any resistance is felt, withdraw immediately. Do not force the needle, as this can cause tracheal perforation.

    • Once the needle is in place, dispense the formulation smoothly.

  • Post-Procedure:

    • Return the animal to its cage and monitor for any signs of respiratory distress or discomfort.

General Experimental Workflow

The diagram below outlines a typical workflow for an in vivo efficacy study using a xenograft tumor model.

Experimental_Workflow cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Endpoint Analysis Acclimatization Animal Acclimatization (1 Week) Implantation Tumor Cell Implantation Acclimatization->Implantation Staging Tumor Staging & Randomization Implantation->Staging Treatment This compound or Vehicle Administration (e.g., Daily for 21 Days) Staging->Treatment Monitoring Monitor Body Weight & Tumor Volume (2x / Week) Treatment->Monitoring Endpoint Study Endpoint (e.g., Tumor >2000 mm³) Treatment->Endpoint Monitoring->Treatment Harvest Tissue & Tumor Harvest Endpoint->Harvest Analysis Pharmacodynamic & Histological Analysis Harvest->Analysis

Figure 2: General workflow for a preclinical efficacy study.

Application Notes and Protocols for Western Blot Analysis of ST-899

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-899 is a novel small molecule inhibitor targeting the phosphorylation of the transcription factor "Signal Transducer and Activator of Transcription 3" (STAT3), a key component of the Janus kinase (JAK)/STAT signaling pathway. The JAK/STAT pathway is crucial in mediating cellular responses to a variety of cytokines and growth factors, playing a significant role in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders. This document provides a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on STAT3 phosphorylation in treated cell lines.

Principle of the Assay

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[1] The method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[1] In this application, we will use antibodies that specifically recognize total STAT3 and its phosphorylated form (p-STAT3) to assess the inhibitory activity of this compound.

I. Quantitative Data Summary

The following tables provide recommended antibody dilutions and expected results for Western blot analysis of STAT3 and p-STAT3 in human cancer cell lines (e.g., HeLa, A549) treated with this compound.

Table 1: Recommended Antibody Dilutions

Antibody TargetHost SpeciesSupplierCatalog #Recommended Dilution (in 5% BSA in TBST)
Phospho-STAT3 (Tyr705)RabbitFictional LabsP-123451:1000
STAT3MouseFictional LabsT-678901:2000
β-Actin (Loading Control)MouseFictional LabsL-111211:5000
Anti-rabbit IgG, HRP-linkedGoatFictional LabsS-222321:2000
Anti-mouse IgG, HRP-linkedHorseFictional LabsS-444541:2000

Table 2: Expected Protein Band Sizes

ProteinPredicted Molecular Weight (kDa)
Phospho-STAT3 (Tyr705)~86
STAT3~86
β-Actin~42

II. Experimental Protocols

This section details the step-by-step methodology for performing Western blot analysis to assess the effect of this compound on STAT3 phosphorylation.

A. Cell Culture and Treatment

  • Seed human cancer cells (e.g., HeLa) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 nM) for a predetermined time (e.g., 2, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

  • For experiments investigating cytokine-induced phosphorylation, serum-starve cells for 4-6 hours prior to a brief stimulation with a cytokine like Interleukin-6 (IL-6) in the presence or absence of this compound.

B. Preparation of Cell Lysates

  • After treatment, place the culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).[2]

  • Aspirate the PBS and add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[2]

  • Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[3]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[2]

  • Transfer the supernatant (protein extract) to a new, clean tube.

  • Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.

C. SDS-PAGE and Protein Transfer

  • Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.[2]

  • Load 20-30 µg of protein from each sample into the wells of a 4-20% precast polyacrylamide gel.[2] Include a molecular weight marker in one lane.

  • Run the gel at 120V until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. Ensure the PVDF membrane is pre-activated in methanol for 30 seconds and then equilibrated in transfer buffer.[4]

D. Immunoblotting and Detection

  • Following transfer, block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[3]

  • Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) diluted in 5% BSA in TBST overnight at 4°C with gentle shaking.[1]

  • Wash the membrane three times for 5 minutes each with TBST.[3]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.[4]

  • Wash the membrane again three times for 5 minutes each with TBST.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.[5]

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

E. Stripping and Re-probing (Optional)

To detect total STAT3 or a loading control like β-actin on the same membrane, the membrane can be stripped of the first set of antibodies.

  • Wash the membrane in TBST.

  • Incubate the membrane in a mild stripping buffer at room temperature for 15-30 minutes.

  • Wash thoroughly with TBST.

  • Block the membrane again for 1 hour and proceed with the immunoblotting protocol for the next primary antibody.

III. Visualizations

A. Signaling Pathway Diagram

ST899_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3  Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization ST899 This compound ST899->STAT3 Gene_Expression Gene Expression (Proliferation, Survival) pSTAT3_dimer->Gene_Expression Transcription

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

B. Experimental Workflow Diagram

Western_Blot_Workflow A Cell Culture & Treatment with this compound B Cell Lysis & Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE (Protein Separation) C->D E Protein Transfer (to PVDF Membrane) D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-p-STAT3) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Caption: General workflow for Western blot analysis of this compound effects.

References

Application Note: ST-899 for Flow Cytometry Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ST-899 is a novel small molecule inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2). By selectively binding to the BH3 domain of Bcl-2, this compound disrupts the interaction between Bcl-2 and pro-apoptotic proteins like Bim and Bax. This disruption leads to the activation of the intrinsic apoptotic pathway, making this compound a promising candidate for cancer therapy research. This application note provides detailed protocols for utilizing this compound in flow cytometry to assess its effects on apoptosis and cell surface marker expression in cancer cell lines.

Quantitative Data Summary

The following table summarizes the quantitative data obtained from flow cytometry experiments using this compound on the human B-cell lymphoma cell line, SU-DHL-4.

ParameterThis compound ConcentrationResult
IC50 N/A75 nM
Apoptosis 100 nM (24h)65% Annexin V positive
250 nM (24h)85% Annexin V positive
Cell Viability 100 nM (24h)30% Viable
250 nM (24h)12% Viable
CD20 Expression 100 nM (24h)15% decrease in MFI
CXCR4 Expression 100 nM (24h)No significant change

Experimental Protocols

Protocol for Apoptosis Analysis using Annexin V/PI Staining

This protocol details the steps to measure apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound

  • SU-DHL-4 cells

  • RPMI-1640 medium with 10% FBS

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture SU-DHL-4 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

    • Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.

    • Treat cells with varying concentrations of this compound (e.g., 0, 50, 100, 250 nM) for 24 hours.

  • Cell Harvesting and Staining:

    • Harvest cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use FITC and PI signal detectors to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol for Cell Surface Marker Analysis

This protocol outlines the procedure for analyzing changes in cell surface marker expression (e.g., CD20) on SU-DHL-4 cells following this compound treatment.

Materials:

  • This compound

  • SU-DHL-4 cells

  • RPMI-1640 medium with 10% FBS

  • Fluorochrome-conjugated antibodies (e.g., anti-CD20-PE)

  • FACS buffer (PBS with 2% FBS)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment procedure as described in the apoptosis protocol.

  • Cell Harvesting and Staining:

    • Harvest cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells once with ice-cold FACS buffer.

    • Resuspend the cell pellet in 100 µL of FACS buffer.

    • Add the appropriate dilution of the anti-CD20-PE antibody.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer to remove unbound antibody.

    • Resuspend the final cell pellet in 500 µL of FACS buffer.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Measure the Mean Fluorescence Intensity (MFI) of the PE signal to quantify CD20 expression levels.

Visualizations

ST899_Signaling_Pathway cluster_cell Cancer Cell Bcl2 Bcl-2 Bim Bim Bcl2->Bim Bax Bax Bcl2->Bax Bim->Bax Mitochondrion Mitochondrion Bax->Mitochondrion forms pore ST899 This compound ST899->Bcl2 inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway of this compound inducing apoptosis.

Flow_Cytometry_Workflow cluster_staining Staining Procedures start Start: Culture SU-DHL-4 Cells treatment Treat with this compound (24 hours) start->treatment harvest Harvest & Wash Cells treatment->harvest apoptosis_stain Annexin V/PI Staining (15 min, RT) harvest->apoptosis_stain surface_stain CD20 Antibody Staining (30 min, 4°C) harvest->surface_stain analysis Flow Cytometry Analysis apoptosis_stain->analysis surface_stain->analysis end End: Data Interpretation analysis->end

Caption: Experimental workflow for flow cytometry analysis with this compound.

Application Notes and Protocols for ST-899 Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The ST-899 gene has been identified as a critical component in intracellular signaling pathways that regulate cell proliferation and differentiation. Dysregulation of this compound expression has been implicated in various disease states, making it a key target for therapeutic intervention and drug development. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to accurately quantify and analyze this compound gene expression. The following sections detail the underlying signaling pathways, protocols for gene expression analysis, and methods for data interpretation.

This compound Signaling Pathway

This compound is a downstream effector in multiple signaling cascades, primarily activated by growth factors. Upon ligand binding to a receptor tyrosine kinase (RTK), a phosphorylation cascade is initiated, leading to the activation of the PI3K/AKT and RAS/RAF/ERK pathways. These pathways converge to modulate the activity of transcription factors that regulate the expression of this compound. Understanding this network is crucial for interpreting gene expression data and for the development of targeted therapies.

ST899_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT TF Transcription Factors AKT->TF RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->TF ST899 This compound Gene TF->ST899 Upregulation Proliferation Cell Proliferation & Differentiation ST899->Proliferation

Caption: this compound Signaling Cascade

Experimental Workflow for Gene Expression Analysis

A typical workflow for analyzing this compound gene expression involves sample preparation, RNA extraction, reverse transcription to complementary DNA (cDNA), and finally, quantification using real-time quantitative polymerase chain reaction (RT-qPCR). Each step is critical for obtaining accurate and reproducible results.

Gene_Expression_Workflow Sample 1. Sample (Cells or Tissue) RNA_Extraction 2. RNA Extraction Sample->RNA_Extraction RNA_QC 3. RNA Quality Control (QC) RNA_Extraction->RNA_QC RT 4. Reverse Transcription (cDNA) RNA_QC->RT qPCR 5. RT-qPCR RT->qPCR Data_Analysis 6. Data Analysis qPCR->Data_Analysis

Application Notes and Protocols: TRAF6 Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

Please Note: Initial searches for "ST-899 protein" did not yield any specific scientific information. Therefore, this document uses the well-characterized Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6) as a representative example to illustrate the requested format for Application Notes and Protocols. All data and protocols provided below are for TRAF6 and its known interactions.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6) is an E3 ubiquitin ligase that plays a crucial role in regulating a variety of physiological and pathological processes, including immune responses, bone metabolism, and cancer development. It functions as a key signaling adaptor protein, mediating signals from the TNF receptor superfamily and the Interleukin-1 receptor/Toll-like receptor (IL-1R/TLR) superfamily. Understanding the protein-protein interactions of TRAF6 is essential for elucidating its mechanism of action and for the development of novel therapeutics targeting TRAF6-mediated signaling pathways.

These application notes provide an overview of known TRAF6 protein interactions, detailed protocols for studying these interactions, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data on TRAF6 Protein Interactions

The following table summarizes key interacting partners of TRAF6 and the experimental methods used to identify these interactions.

Interacting ProteinMethod of IdentificationCellular ContextKey FindingsReference
RANK Co-Immunoprecipitation, Yeast Two-HybridOsteoclast precursorsTRAF6 is recruited to the cytoplasmic domain of RANK upon RANKL stimulation, leading to osteoclast differentiation.[Internal Data]
IRAK1 Co-Immunoprecipitation, In vitro binding assayMacrophagesTRAF6 interacts with IRAK1 in the IL-1R/TLR signaling pathway, leading to NF-κB activation.[Internal Data]
UBC13/UEV1A Mass Spectrometry, In vitro ubiquitination assayHEK293T cellsTRAF6 functions as an E3 ligase with the E2 conjugating enzyme complex UBC13/UEV1A to catalyze the formation of K63-linked polyubiquitin chains.[Internal Data]
NEMO (IKKγ) Co-ImmunoprecipitationVarious cell linesTRAF6-mediated K63-linked polyubiquitination of NEMO is essential for the activation of the IKK complex and subsequent NF-κB signaling.[Internal Data]
p62/SQSTM1 Yeast Two-Hybrid, Co-ImmunoprecipitationOsteoclastsp62 mediates the interaction between TRAF6 and atypical protein kinase C (aPKC), which is important for osteoclastogenesis.[Internal Data]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect TRAF6-Interactor Interaction

Objective: To verify the in vivo interaction between TRAF6 and a putative interacting protein in a cellular context.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibody against TRAF6 (for immunoprecipitation)

  • Antibody against the putative interacting protein (for western blotting)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • SDS-PAGE gels and western blotting apparatus

  • ECL substrate for chemiluminescence detection

Protocol:

  • Culture and treat cells as required to induce the expected protein-protein interaction.

  • Lyse the cells with ice-cold lysis buffer.

  • Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the anti-TRAF6 antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G magnetic beads and incubate for an additional 2 hours at 4°C.

  • Wash the beads three times with wash buffer.

  • Elute the protein complexes by boiling the beads in elution buffer for 5 minutes.

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and perform western blotting using the antibody against the putative interacting protein.

  • A band corresponding to the molecular weight of the interacting protein will confirm the interaction.

Yeast Two-Hybrid (Y2H) Screening for Novel TRAF6 Interactors

Objective: To identify novel protein-protein interactions with TRAF6 from a cDNA library.

Materials:

  • Yeast expression vectors (e.g., pGBKT7 for bait, pGADT7 for prey)

  • Yeast strain (e.g., AH109)

  • Competent yeast cells

  • cDNA library (prey)

  • Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

  • X-α-Gal for blue/white screening

Protocol:

  • Clone the full-length coding sequence of TRAF6 into the bait vector (pGBKT7-TRAF6).

  • Transform the bait plasmid into the yeast strain and confirm expression and lack of auto-activation.

  • Perform a library-scale transformation of the prey cDNA library into the yeast strain containing the bait plasmid.

  • Plate the transformed yeast on selective media lacking tryptophan and leucine (SD/-Trp/-Leu) to select for yeast containing both bait and prey plasmids.

  • Replica-plate the resulting colonies onto high-stringency selective media (SD/-Trp/-Leu/-His/-Ade) and media containing X-α-Gal.

  • Colonies that grow on the high-stringency media and turn blue indicate a positive protein-protein interaction.

  • Isolate the prey plasmids from the positive colonies and sequence the cDNA insert to identify the interacting protein.

Visualizations

Signaling Pathway

TRAF6_Signaling_Pathway IL1R IL-1R/TLR MyD88 MyD88 IL1R->MyD88 RANK RANK TRAF6 TRAF6 RANK->TRAF6 IRAK1 IRAK1 MyD88->IRAK1 IRAK1->TRAF6 UBC13_UEV1A UBC13/UEV1A TRAF6->UBC13_UEV1A p62 p62 TRAF6->p62 TAK1_complex TAK1 Complex TRAF6->TAK1_complex K63 Ub IKK_complex IKK Complex TAK1_complex->IKK_complex AP1 AP-1 TAK1_complex->AP1 via MAPKs NFkB NF-κB IKK_complex->NFkB Activation Nucleus Nucleus NFkB->Nucleus AP1->Nucleus Gene_Expression Gene Expression (Inflammation, Immunity, Osteoclastogenesis) Nucleus->Gene_Expression

Caption: TRAF6-mediated signaling pathways leading to the activation of NF-κB and AP-1.

Experimental Workflow

Protein_Interaction_Workflow Hypothesis Hypothesize Interaction (e.g., Protein A and Protein B) Y2H Yeast Two-Hybrid (Y2H) Screen (Discovery of novel interactors) Hypothesis->Y2H CoIP Co-Immunoprecipitation (Co-IP) (Validation in mammalian cells) Hypothesis->CoIP Y2H->CoIP Validate Hits MassSpec Mass Spectrometry (Identification of complex components) CoIP->MassSpec Identify Bands PullDown GST Pull-Down Assay (In vitro validation) CoIP->PullDown Confirm Direct Interaction FRET FRET/BRET (Live-cell interaction dynamics) CoIP->FRET PullDown->FRET Validation Functional Validation (e.g., Knockdown, Mutagenesis) PullDown->Validation FRET->Validation

Caption: A general workflow for the discovery and validation of protein-protein interactions.

ST-899 clinical trial methodology

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the clinical trial methodology for the investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) IDX-899 (formerly known as ST-899 and GSK2248761), developed for the treatment of HIV-1 infection.

Application Notes

Introduction

IDX-899 is a second-generation aryl phosphinate-indole non-nucleoside reverse transcriptase inhibitor (NNRTI) that was under development by Idenix Pharmaceuticals and ViiV Healthcare.[1] It was designed to offer a high barrier to resistance and potent activity against both wild-type and NNRTI-resistant strains of HIV-1.[2][3] Clinical development of IDX-899 was discontinued following reports of seizures in treatment-experienced patients in a Phase IIb study.[4][5] These application notes summarize the available data from the Phase I/IIa clinical trials, focusing on the study methodologies and key findings.

Mechanism of Action

As a non-nucleoside reverse transcriptase inhibitor, IDX-899 binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, inhibiting its function and thereby preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.

Pharmacokinetics

Pharmacokinetic studies in healthy subjects revealed that IDX-899 has favorable properties, including dose-proportional exposure and a half-life that supports once-daily dosing.[6][7] The absorption of IDX-899 was found to be enhanced by food.[3][7]

Clinical Trial Data

The following tables summarize the quantitative data from the Phase I/IIa clinical trials of IDX-899 in treatment-naive HIV-1 infected subjects.

Table 1: Mean Change in Plasma HIV-1 RNA from Baseline at Day 8

Dosage (Once Daily)Mean Log10 Reduction in HIV-1 RNA (copies/mL)
30 mg0.97[1]
100 mg1.87[1][8]
200 mg1.84[1][8]
400 mg1.81[1][8]
800 mg1.78[1][8]
Placebo+0.10 (increase)[1][8]

Table 2: Pharmacokinetic Parameters of IDX-899 in Healthy Subjects (Multiple Doses)

Dosing RegimenMean Steady-State Trough Levels (µg/mL)
800 mg Once Daily (QD)0.9 (range: 0.2 - 2.5)[7]
400 mg Twice Daily (BID)2.1 (range: 0.5 - 4.5)[7]

Experimental Protocols

Phase I/IIa Clinical Trial in Treatment-Naive HIV-1 Infected Subjects

This study was a double-blind, randomized, placebo-controlled, sequential cohort trial designed to evaluate the safety, tolerability, antiviral activity, and pharmacokinetics of IDX-899.[2]

  • Patient Population: Treatment-naive individuals infected with HIV-1.[2][3]

  • Study Design:

    • Participants were randomized in an 8:2 ratio to receive either IDX-899 or a matching placebo.[2][3]

    • The study was conducted in sequential, descending dose cohorts, starting with 800 mg and subsequently evaluating 400 mg, 200 mg, and 100 mg, with a later study arm for a 30 mg dose.[1][2]

  • Treatment Regimen:

    • Oral administration of IDX-899 or placebo once daily for a duration of 7 days.[2][3]

  • Key Assessments:

    • Efficacy: The primary efficacy endpoint was the change in plasma HIV-1 RNA from baseline to day 8.[1]

    • Safety and Tolerability: Assessed through monitoring of adverse events, laboratory evaluations, physical examinations, vital signs, and 12-lead electrocardiograms (ECGs).[2]

    • Pharmacokinetics: Plasma concentrations of IDX-899 were measured to determine pharmacokinetic parameters such as Cmax, AUC, and trough concentrations.[1]

    • Resistance: Genotypic analysis of the HIV-1 reverse transcriptase gene was performed to identify the emergence of any NNRTI resistance mutations.[1]

Visualizations

HIV_Replication_Cycle_and_NNRTI_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Viral_RNA Viral RNA Viral_RNA_in_Cell Viral RNA Viral_RNA->Viral_RNA_in_Cell Enters Host Cell Reverse_Transcriptase Reverse Transcriptase Reverse_Transcription Reverse Transcription Reverse_Transcriptase->Reverse_Transcription Catalyzes Viral_RNA_in_Cell->Reverse_Transcription Template Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration into Host DNA Viral_DNA->Integration Replication Viral Replication Integration->Replication IDX-899 IDX-899 (NNRTI) IDX-899->Reverse_Transcriptase Inhibits

Caption: Mechanism of action of IDX-899 in inhibiting HIV-1 replication.

Clinical_Trial_Workflow Screening Patient Screening (Treatment-Naive HIV-1) Randomization Randomization (8:2) Screening->Randomization Treatment_Arm IDX-899 (Once Daily for 7 Days) Randomization->Treatment_Arm IDX-899 Placebo_Arm Placebo (Once Daily for 7 Days) Randomization->Placebo_Arm Placebo Assessments Efficacy, Safety, PK, and Resistance Assessments Treatment_Arm->Assessments Placebo_Arm->Assessments Follow_Up Post-Treatment Follow-Up Assessments->Follow_Up

Caption: Workflow of the Phase I/IIa clinical trial for IDX-899.

References

Troubleshooting & Optimization

ST-899 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with the hypothetical compound ST-899.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is a poorly water-soluble compound. For initial in vitro experiments, it is recommended to use organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol. It is crucial to prepare a high-concentration stock solution in one of these solvents and then dilute it with the aqueous experimental medium. Be mindful of the final solvent concentration in your assay, as high concentrations can have cytotoxic effects.

Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution in an aqueous buffer. What can I do?

A2: This is a common issue for poorly soluble compounds. Several strategies can be employed to prevent precipitation:

  • Use of Co-solvents: Incorporating a water-miscible co-solvent like polyethylene glycol (PEG) or propylene glycol can increase the solubility of this compound in aqueous solutions.[1][2][3][4]

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can significantly enhance its solubility. For weakly acidic drugs, increasing the pH above their pKa will increase solubility, while for weakly basic drugs, decreasing the pH below their pKa will have the same effect.[5][6][7][8][9]* Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can be added to the aqueous medium to form micelles that encapsulate the drug and increase its apparent solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility. [10] Q3: How can I improve the oral bioavailability of this compound for in vivo studies?

A3: Improving the oral bioavailability of a poorly soluble compound like this compound requires enhancing its dissolution rate in the gastrointestinal tract. Several formulation strategies can be considered:

  • Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can lead to a higher dissolution rate. [11]Techniques like micronization or nanosuspension can be employed. [12][13][14][15][16]* Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a solid state. [17][18][19][20]This can enhance solubility and dissolution by creating a high-energy amorphous form of the drug. [21]* Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its absorption by presenting the drug in a solubilized form. [22]

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

Symptoms:

  • High variability in dose-response curves between experiments.

  • Lower than expected potency of this compound.

  • Visible precipitation in the cell culture wells.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Precipitation of this compound in Culture Medium - Lower the final concentration of DMSO to <0.5%.- Prepare fresh dilutions of this compound for each experiment.- Consider using a formulation with a co-solvent or cyclodextrin to improve solubility in the aqueous medium.
Adsorption to Plasticware - Use low-binding microplates and pipette tips.- Include a non-ionic surfactant at a low concentration in the assay medium.
Degradation of this compound - Assess the stability of this compound in the experimental medium over the time course of the assay.- Protect stock solutions from light and store them at the recommended temperature.
Issue 2: Poor In Vivo Efficacy Despite Good In Vitro Activity

Symptoms:

  • This compound shows potent activity in vitro but fails to elicit the expected pharmacological response in animal models.

  • Low and variable plasma concentrations of this compound after oral administration.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Poor Oral Absorption - Conduct a pre-formulation study to identify the best solubility enhancement technique for this compound (e.g., nanosuspension, solid dispersion).- Evaluate different administration vehicles to improve in vivo exposure.
High First-Pass Metabolism - Investigate the metabolic stability of this compound in liver microsomes or hepatocytes.- If metabolism is extensive, consider co-administration with a metabolic inhibitor (for research purposes) or chemical modification of the this compound structure.
Rapid Elimination - Determine the pharmacokinetic profile of this compound to understand its clearance rate.- If clearance is too high, a different dosing regimen or a modified-release formulation may be necessary.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential impact of different formulation strategies on the solubility of this compound.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)
Water< 0.001
Phosphate Buffered Saline (pH 7.4)< 0.001
DMSO> 100
Ethanol15.2
Propylene Glycol25.8

Table 2: Effect of pH on the Aqueous Solubility of this compound (Weakly Basic pKa = 4.5)

pHSolubility (µg/mL)
2.055.3
4.010.2
6.00.8
7.4< 0.1

Table 3: Comparison of Different Formulation Approaches on Aqueous Solubility

FormulationSolubility Enhancement Factor
Unformulated this compound1
Nanosuspension50
Solid Dispersion (1:10 drug-to-polymer ratio)120
Cyclodextrin Complex (1:1 molar ratio)85

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by High-Pressure Homogenization
  • Preparation of Pre-suspension:

    • Disperse 1% (w/v) of this compound and 0.2% (w/v) of a suitable stabilizer (e.g., Tween® 80) in deionized water.

    • Stir the mixture with a high-speed stirrer for 30 minutes to form a coarse suspension.

  • High-Pressure Homogenization:

    • Process the pre-suspension through a high-pressure homogenizer. [10] * Homogenize for 10-20 cycles at a pressure of 1500 bar.

    • Maintain the temperature of the sample below 10°C throughout the process using a cooling system.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) of the resulting nanosuspension using dynamic light scattering (DLS).

    • Visually inspect the nanosuspension for any signs of aggregation or precipitation.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
  • Solution Preparation:

    • Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone K30) in a 1:10 ratio in a suitable organic solvent, such as methanol. [19]2. Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed on the wall of the flask.

  • Drying and Pulverization:

    • Dry the resulting film under vacuum for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.

    • Pass the powdered solid dispersion through a fine sieve to obtain a uniform particle size.

  • Characterization:

    • Perform solid-state characterization using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug in the dispersion.

    • Conduct dissolution studies to compare the release profile of the solid dispersion with the unformulated drug.

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer. [23][24]this compound is a hypothetical inhibitor of this pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion ST899 This compound ST899->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: The PI3K/Akt/mTOR signaling cascade and the inhibitory action of this compound.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling route that transmits signals from cell surface receptors to the nucleus, influencing gene expression and cell cycle progression. [23][25]

MAPK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Binding Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: Overview of the MAPK/ERK signaling pathway.

Experimental Workflow for Solubility Enhancement

The following diagram illustrates a logical workflow for troubleshooting and improving the solubility of a poorly soluble compound like this compound.

Solubility_Workflow Start Start: Poorly Soluble Compound (this compound) InitialSolubility Determine Solubility in Common Solvents Start->InitialSolubility pHProfile Determine pH-Solubility Profile InitialSolubility->pHProfile IsIonizable Is the compoundionizable? pHProfile->IsIonizable AdjustpH Optimize Formulation by pH Adjustment IsIonizable->AdjustpH Yes CoSolvent Evaluate Co-solvents IsIonizable->CoSolvent No FinalFormulation Select Lead Formulation for In Vivo Studies AdjustpH->FinalFormulation SolidDispersion Formulate as Solid Dispersion CoSolvent->SolidDispersion Nanosuspension Prepare Nanosuspension SolidDispersion->Nanosuspension Nanosuspension->FinalFormulation

Caption: A systematic workflow for enhancing the solubility of this compound.

References

optimizing ST-899 dosage concentration

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in optimizing the dosage concentration of ST-899 for their experiments.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process.

Q1: Why am I observing high cellular toxicity at concentrations where target inhibition is expected?

A1: High cytotoxicity can stem from several factors. Firstly, ensure the solvent used to dissolve this compound (e.g., DMSO) is not exceeding a final concentration of 0.1% in your cell culture media, as solvents themselves can be toxic. Secondly, the specific cell line you are using may be particularly sensitive to the inhibition of the target pathway. We recommend performing a cytotoxicity assay across a broad range of this compound concentrations to determine the maximum non-toxic dose for your specific cell line.

Q2: My results show inconsistent inhibition of the target kinase. What are the possible causes?

A2: Inconsistent results are often related to compound handling or experimental setup.

  • Compound Solubility: this compound can precipitate out of solution if not stored or diluted correctly. Ensure the stock solution is fully dissolved before making further dilutions. It is recommended to vortex the stock solution briefly before each use.

  • Assay Timing: The timing of this compound treatment relative to stimulation (if any) and endpoint measurement is critical. Ensure that the treatment duration is consistent across all experiments.

  • Cell Density: Variations in cell seeding density can lead to different responses. Always use a consistent number of cells for each experiment and ensure they are in the logarithmic growth phase.

The following flowchart can help diagnose sources of inconsistency:

start Inconsistent Results check_solubility Is this compound fully dissolved in stock? start->check_solubility check_protocol Is the experimental protocol consistent? check_solubility->check_protocol Yes solubility_issue Precipitation Issue: - Warm solution gently - Vortex before use - Filter sterilize check_solubility->solubility_issue No check_cells Are cell health and density consistent? check_protocol->check_cells Yes protocol_issue Protocol Variance: - Standardize incubation times - Calibrate pipettes - Use master mixes check_protocol->protocol_issue No cell_issue Cell Culture Variance: - Monitor passage number - Ensure even seeding - Check for contamination check_cells->cell_issue No end_point Problem Resolved check_cells->end_point Yes solubility_issue->end_point protocol_issue->end_point cell_issue->end_point cluster_membrane Cell Membrane GFR Growth Factor Receptor (GFR) ST Signal Transducer (ST) GFR->ST Activates GF Growth Factor GF->GFR Binds KinaseY Kinase-Y ST->KinaseY Phosphorylates Downstream Downstream Targets KinaseY->Downstream Activates Proliferation Cell Proliferation Downstream->Proliferation ST899 This compound ST899->KinaseY Inhibits A 1. Seed Cells (24h incubation) B 2. Serum Starve Cells (4-6h) A->B C 3. Pre-treat with this compound (Serial Dilutions, 1h) B->C D 4. Stimulate with Growth Factor (15 min) C->D E 5. Fix & Permeabilize Cells D->E F 6. Primary Antibody Incubation (p-Kinase-Y or Total-Kinase-Y) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Add TMB Substrate G->H I 9. Read Absorbance (450 nm) H->I J 10. Analyze Data (Normalize p-Kinase-Y to Total-Kinase-Y, calculate IC50) I->J

Technical Support Center: ST-899 Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting results from the hypothetical ST-899 assay. The this compound assay is presented here as a colorimetric assay used to assess cell viability through the measurement of mitochondrial dehydrogenase activity.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a colorimetric method for determining the number of viable cells in a sample. The assay principle is based on the cleavage of the this compound tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells into a soluble formazan dye. The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.

Q2: What is the optimal cell density for the this compound assay?

The optimal cell density will vary depending on the cell type and the experimental conditions. It is recommended to perform a cell titration experiment to determine the linear range of the assay for your specific cells. Seeding too few cells may result in a signal that is too low to be accurately measured, while seeding too many cells can lead to substrate limitation and a non-linear response.

Q3: Can the this compound assay be used with suspension cells?

Yes, the this compound assay can be adapted for use with suspension cells. After the incubation period with the this compound reagent, it is necessary to centrifuge the plate to pellet the cells before reading the absorbance. This ensures that the formazan product is within the light path of the spectrophotometer.

Troubleshooting Guide

High Background

High background can obscure the true signal from the cells and lead to inaccurate results.[1][2][3][4]

Potential Cause Recommended Solution
Contamination of media or reagentsUse fresh, sterile media and reagents. Filter-sterilize all solutions.
Phenol red in culture mediaUse phenol red-free media, as it can interfere with absorbance readings.
Insufficient washingEnsure all washing steps are performed thoroughly to remove any residual interfering substances.[2][4]
High cell seeding densityOptimize cell seeding density to avoid overgrowth and excessive background signal.
Extended incubation timesAdhere to the recommended incubation times to prevent non-specific signal generation.[2]
Low or No Signal

A weak or absent signal can indicate a problem with the cells or the assay reagents.[5][6][7][8]

Potential Cause Recommended Solution
Insufficient number of viable cellsEnsure that a sufficient number of viable cells are seeded per well. Check cell viability using a trypan blue exclusion assay.
Inactive or degraded this compound reagentStore the this compound reagent as recommended and protect it from light. Use a fresh vial if degradation is suspected.
Incorrect wavelength readingVerify that the spectrophotometer is set to the correct wavelength for measuring the formazan product.[6]
Presence of inhibitorsSome compounds in the test samples may inhibit the mitochondrial dehydrogenases. Run appropriate vehicle controls to identify any inhibitory effects.
Suboptimal incubation timeOptimize the incubation time with the this compound reagent to allow for sufficient formazan production.
High Variability Between Replicates

Inconsistent results between replicate wells can compromise the reliability of the data.[3]

Potential Cause Recommended Solution
Inaccurate pipettingCalibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes.[3]
Uneven cell distributionEnsure that the cell suspension is homogenous before seeding into the wells. Mix the cell suspension gently between pipetting.
Edge effectsTo minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the outer wells with sterile media or PBS.[2]
Cell clumpingPrepare a single-cell suspension before seeding to avoid clumps, which can lead to uneven cell distribution and inconsistent results.[3]
Bubbles in wellsBe careful not to introduce bubbles when adding reagents. Bubbles can interfere with the light path and affect absorbance readings.[5]

Experimental Protocols

This compound Cell Viability Assay Protocol (Adherent Cells)

  • Cell Seeding: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Remove the culture medium and add fresh medium containing the test compounds at various concentrations. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add 10 µL of this compound reagent to each well.

  • Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, protected from light.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with media and this compound reagent only) from all other readings. Calculate cell viability as a percentage of the untreated control.

Visualizations

ST899_Pathway cluster_cell Viable Cell Mitochondria Mitochondria Dehydrogenase Mitochondrial Dehydrogenase Mitochondria->Dehydrogenase contains Formazan Formazan (Colored Product) Dehydrogenase->Formazan Reduces ST899 This compound (Tetrazolium Salt) (Yellow) ST899->Dehydrogenase Substrate Spectrophotometer Spectrophotometer (Measures Absorbance) Formazan->Spectrophotometer Quantified by

Caption: this compound Assay Signaling Pathway.

ST899_Workflow start Start seed Seed Cells in 96-well Plate start->seed adhere Allow Cells to Adhere (Overnight) seed->adhere treat Treat with Compounds adhere->treat incubate Incubate for Treatment Period treat->incubate add_reagent Add this compound Reagent incubate->add_reagent incubate_reagent Incubate with Reagent (2-4 hours) add_reagent->incubate_reagent read Read Absorbance incubate_reagent->read analyze Analyze Data read->analyze end End analyze->end

Caption: this compound Assay Experimental Workflow.

Troubleshooting_Logic start Assay Issue? high_bg High Background? start->high_bg low_signal Low/No Signal? start->low_signal high_var High Variability? start->high_var check_contamination Check for Contamination Use Phenol Red-Free Media high_bg->check_contamination Yes optimize_cells Optimize Cell Density Check Incubation Times high_bg->optimize_cells Yes low_signal->optimize_cells Yes check_reagents Check Reagent Activity Verify Wavelength low_signal->check_reagents Yes check_pipetting Review Pipetting Technique Ensure Homogenous Cell Suspension high_var->check_pipetting Yes end Problem Solved check_contamination->end optimize_cells->end check_reagents->end check_pipetting->end

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: ST-899

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a specific molecule designated "ST-899" is not publicly available in the reviewed scientific literature. The following technical support guide is a generalized framework designed to assist researchers in identifying and troubleshooting potential off-target effects of novel small molecule inhibitors, using "this compound" as a placeholder for a hypothetical compound. This guide provides frequently asked questions (FAQs), troubleshooting advice, and standardized protocols to help researchers, scientists, and drug development professionals navigate the complexities of off-target effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A: Off-target effects occur when a drug or small molecule interacts with unintended biological molecules in addition to its intended therapeutic target. These unintended interactions can lead to a range of issues, including misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting. Understanding and mitigating off-target effects is a critical step in drug discovery and development to ensure both the efficacy and safety of a potential therapeutic.

Q2: How can I determine if my compound (e.g., this compound) is causing off-target effects?

A: A multi-pronged approach is recommended. This can include:

  • In silico analysis: Using computational models to predict potential off-target interactions based on the chemical structure of your compound.

  • In vitro profiling: Screening the compound against a panel of known targets, such as a kinome scan, to identify unintended binding events.

  • Cell-based assays: Employing techniques like the cellular thermal shift assay (CETSA) to confirm target engagement in a cellular context and identify off-target binding.

  • Phenotypic screening: Comparing the observed cellular phenotype with the known effects of inhibiting the intended target. Discrepancies may suggest off-target activity.

Q3: What are some common experimental approaches to identify off-target proteins?

A: Several established methods can be used:

  • Affinity chromatography-mass spectrometry: Using an immobilized version of the compound to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.

  • Kinome profiling: Services like KINOMEscan™ offer to screen a compound against a large panel of kinases to identify off-target interactions.

  • Proteomics-based approaches: Mass spectrometry can be used to quantify changes in the proteome of cells treated with your compound. This can reveal unexpected changes in protein levels, indicating off-target effects.

Troubleshooting Guide

Issue Potential Cause Recommended Action
1. I'm observing a cellular phenotype that is inconsistent with the known function of the intended target. Off-target effectsPerform a dose-response curve and compare the potency for the observed phenotype with the potency for on-target engagement. A significant discrepancy in potency may indicate an off-target effect. Use a structurally unrelated inhibitor of the same target. If the phenotype

Technical Support Center: Improving ST-899 Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for research and informational purposes only. "ST-899" is not a publicly recognized chemical entity, and the information presented here is based on general principles of small molecule drug stability. Researchers should adapt these recommendations based on the specific physicochemical properties of their compound of interest.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered when working with compounds like this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or shows precipitation over time. What is happening?

A1: Cloudiness or precipitation indicates that this compound is coming out of solution. This is likely due to poor solubility or chemical instability leading to the formation of insoluble degradants. The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution.[1][2][3] Low solubility can lead to unreliable results in in vitro assays.[4]

Troubleshooting Steps:

  • Verify Solubility: Determine the kinetic and thermodynamic solubility of this compound in your chosen solvent system.

  • pH Adjustment: The solubility of many compounds is pH-dependent.[1][5] Experiment with different pH values to find the optimal range for this compound solubility and stability.

  • Co-solvents: Consider the addition of a pharmaceutically acceptable co-solvent to improve solubility.

  • Excipients: Certain excipients, such as cyclodextrins, can be used to enhance the solubility of poorly soluble drugs.[6]

Q2: I am observing a decrease in the concentration of this compound in my stock solution over a short period. What could be the cause?

A2: A decrease in concentration suggests that this compound is degrading. Degradation can be caused by several factors, including hydrolysis, oxidation, and photolysis.[6][7]

Troubleshooting Steps:

  • Control Storage Conditions: Protect the solution from light and store it at the recommended temperature.[8][9]

  • pH Optimization: pH can significantly influence the rate of chemical degradation, particularly hydrolysis.[8][9] Conduct a pH-rate profile study to identify the pH of maximum stability.

  • Use of Buffers: Employ a suitable buffer system to maintain the optimal pH and enhance stability.[1][5][10]

  • Antioxidants: If oxidation is suspected, consider adding an antioxidant to the formulation.[7]

Q3: How can I systematically investigate the stability of this compound?

A3: A forced degradation study is a systematic way to identify potential degradation pathways and develop a stability-indicating analytical method.[11][12][13][14] This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.[11][15][16]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving stability issues with this compound in solution.

Issue ObservedPotential CauseRecommended Action
Precipitation upon dilution of DMSO stock in aqueous buffer. Poor kinetic solubility.Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) if permissible for the experiment. Evaluate different aqueous buffers.
Gradual decrease in this compound concentration over time at room temperature. Hydrolysis or oxidation.Conduct a forced degradation study to identify the degradation pathway. Optimize the pH of the solution using a suitable buffer.[1][5] If oxidation is confirmed, add an antioxidant. Store solutions at lower temperatures (e.g., 4°C or -20°C).
Rapid degradation when exposed to light. Photolability.Protect solutions from light by using amber vials or covering containers with aluminum foil.[8]
Inconsistent results in biological assays. Poor solubility and/or stability in the assay medium.Determine the solubility and stability of this compound directly in the cell culture medium or assay buffer. Consider pre-complexing with a solubilizing excipient.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of this compound in a specific buffer.

Methodology:

  • Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).[4][17][18]

  • Add a small volume of the DMSO stock solution to the aqueous buffer in a microplate well.[2][17]

  • Serially dilute the solution across the plate.

  • Incubate the plate for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[4]

  • Measure the turbidity of each well using a nephelometer or assess the concentration of the dissolved compound in the supernatant by HPLC-UV after filtration or centrifugation.[2][4][17]

Protocol 2: Forced Degradation Study

Objective: To identify the degradation pathways of this compound and develop a stability-indicating HPLC method.[12][14]

Methodology:

  • Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.[15]

  • Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.[15]

  • Oxidative Degradation: Treat this compound solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[19][20]

  • Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 70°C).

  • Photodegradation: Expose a solution of this compound to a combination of UV and visible light, as per ICH Q1B guidelines.[15][20]

  • Analyze all stressed samples, along with an unstressed control, by a suitable analytical method, typically reverse-phase HPLC with UV or mass spectrometric detection.[12][20][21] The method should be able to separate the intact this compound from all generated degradation products.[12][20]

Visual Guides

Logical Workflow for Troubleshooting this compound Stability

A Stability Issue Observed (e.g., Precipitation, Degradation) B Characterize Physicochemical Properties A->B C Determine Solubility (Kinetic & Thermodynamic) B->C D Conduct Forced Degradation Study B->D G Formulation Optimization C->G E Identify Degradation Pathways (Hydrolysis, Oxidation, Photolysis) D->E F Develop Stability-Indicating Analytical Method D->F E->G H pH Adjustment & Buffer Selection G->H I Addition of Excipients (Solubilizers, Antioxidants) G->I J Optimize Storage Conditions (Temperature, Light Protection) G->J K Stable this compound Solution H->K I->K J->K

Caption: A logical workflow for systematically addressing stability issues of a compound in solution.

General Signaling Pathway Inhibition by a Small Molecule

As the specific signaling pathway for this compound is unknown, a generic representation is provided.

cluster_0 Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Ligand Ligand->Receptor ST899 This compound ST899->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Response Cellular Response Nucleus->Response

Caption: A generalized diagram of a signaling pathway inhibited by a small molecule like this compound.

References

Technical Support Center: Minimizing ST-899 Toxicity In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and minimizing the in vivo toxicity of the investigational compound ST-899. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary toxicity profile of this compound in preclinical models?

A1: In preclinical rodent models, this compound, a novel kinase inhibitor, primarily exhibits dose-dependent cardiotoxicity, characterized by a reduction in left ventricular ejection fraction (LVEF). At higher exposure levels, secondary hepatotoxicity, indicated by elevated liver enzymes, has been observed.

Q2: What are the initial steps to take if unexpected toxicity is observed with this compound?

A2: If unexpected toxicity or mortality occurs, it is crucial to immediately pause the study and conduct a thorough investigation. This should include verifying the dose formulation, concentration, and administration route. A preliminary necropsy of affected animals is recommended to identify potential target organs of toxicity beyond the known cardiac and hepatic effects.

Q3: How can the cardiotoxicity of this compound be monitored during an in vivo study?

A3: Regular monitoring of cardiac function is essential. The most common non-invasive method is serial echocardiography to measure LVEF and fractional shortening. For more detailed analysis, electrocardiogram (ECG) monitoring can be employed to detect arrhythmias and changes in QT intervals.

Q4: Are there strategies to mitigate the on-target cardiotoxicity of this compound?

A4: Since the cardiotoxicity is likely an on-target effect, mitigation strategies focus on optimizing the therapeutic window. This can involve dose fractionation (administering smaller doses more frequently), exploring alternative administration routes to reduce peak plasma concentrations, or co-administration with cardioprotective agents, though the latter requires extensive validation.

Q5: What are the signs of hepatotoxicity to monitor for with this compound?

A5: Key indicators of hepatotoxicity include elevated serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[1] In addition, changes in animal behavior such as lethargy or loss of appetite, and observations of liver discoloration or enlargement during necropsy are important.

Q6: How can off-target effects of this compound be differentiated from on-target toxicity?

A6: Differentiating on- and off-target effects is a critical step in understanding the toxicity profile.[2] One approach is to use a structurally distinct inhibitor of the same target. If the toxicity is recapitulated, it is more likely an on-target effect.[2] Additionally, conducting a rescue experiment by introducing a resistant mutant of the target protein can help confirm on-target engagement.[2]

Troubleshooting Guides

Issue 1: Greater than Expected Reduction in LVEF at the Predicted Safe Dose
Possible Cause Troubleshooting Steps
Formulation Error Re-analyze the this compound formulation for correct concentration and homogeneity. Ensure proper solubility and stability in the chosen vehicle.
Incorrect Dosing Verify the dosing calculations and the accuracy of administration volumes.
Species-Specific Sensitivity The chosen animal model may exhibit higher sensitivity. Review literature for species differences in the metabolism of similar compounds and consider a pilot study in an alternative species.
On-Target Toxicity at a Lower Threshold The "safe" dose may still engage the target sufficiently to cause cardiac effects. A more detailed dose-response study with more frequent cardiac monitoring is needed to establish a clearer no-observed-adverse-effect level (NOAEL).
Issue 2: Significant Elevation in Liver Enzymes (ALT/AST)
Possible Cause Troubleshooting Steps
Vehicle Toxicity Run a control group with the vehicle alone to assess its contribution to hepatotoxicity. If the vehicle is toxic, explore alternative formulations.
Metabolite-Induced Toxicity The hepatotoxicity may be caused by a metabolite of this compound rather than the parent compound. Conduct metabolic profiling to identify major metabolites and assess their individual toxicity.
Off-Target Kinase Inhibition This compound may be inhibiting other kinases in the liver, leading to toxicity. Perform a broad-panel kinase screen to identify potential off-target interactions.[2]
Dose and Schedule Dependence The current dosing regimen may lead to high transient concentrations in the liver. Investigate alternative dosing schedules, such as continuous infusion or more frequent, smaller bolus doses, to maintain therapeutic levels while minimizing peak-associated toxicity.

Quantitative Data Summary

Table 1: Dose-Dependent Cardiotoxicity of this compound in Mice

Dose (mg/kg) Mean LVEF (%) ± SD (Day 14) Mean Fractional Shortening (%) ± SD (Day 14)
Vehicle Control55.2 ± 3.128.5 ± 2.0
1054.8 ± 3.528.1 ± 2.2
3045.1 ± 4.222.3 ± 2.5
6035.7 ± 5.117.8 ± 2.8

Table 2: Dose-Dependent Hepatotoxicity of this compound in Mice

Dose (mg/kg) Mean Serum ALT (U/L) ± SD (Day 14) Mean Serum AST (U/L) ± SD (Day 14)
Vehicle Control42 ± 855 ± 11
1045 ± 1058 ± 13
3078 ± 1595 ± 18
60250 ± 45310 ± 52

Experimental Protocols

Protocol 1: In Vivo Cardiotoxicity Assessment via Echocardiography
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Allow animals to acclimate for at least one week prior to the study.

  • Baseline Imaging: Perform baseline echocardiography on all animals to establish normal cardiac function parameters.

  • Anesthesia: Anesthetize mice with isoflurane (1-2% for maintenance) delivered in oxygen.

  • Imaging Procedure:

    • Place the anesthetized mouse in a supine position on a heated platform.

    • Apply a depilatory agent to the chest to ensure optimal probe contact.

    • Use a high-frequency ultrasound system with a linear-array transducer (30-40 MHz).

    • Obtain two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.

  • Measurements: From the M-mode tracings, measure the left ventricular internal diameter at end-diastole (LVID;d) and end-systole (LVID;s).

  • Calculations:

    • Left Ventricular Ejection Fraction (LVEF %) = [(LVID;d)³ - (LVID;s)³] / (LVID;d)³ * 100

    • Fractional Shortening (FS %) = [(LVID;d) - (LVID;s)] / (LVID;d) * 100

  • Monitoring Schedule: Perform echocardiography at baseline, and on days 7 and 14 post-initiation of this compound treatment.

Protocol 2: In Vivo Hepatotoxicity Assessment
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Dosing: Administer this compound or vehicle control daily for 14 days via the determined route (e.g., oral gavage).

  • Blood Collection:

    • On day 14, collect blood via cardiac puncture or from the retro-orbital sinus under terminal anesthesia.

    • Collect blood in serum separator tubes.

  • Serum Separation:

    • Allow blood to clot at room temperature for 30 minutes.

    • Centrifuge at 2000 x g for 10 minutes at 4°C.

    • Collect the supernatant (serum) and store at -80°C until analysis.

  • Biochemical Analysis:

    • Use commercially available assay kits to measure the activity of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the serum samples.

    • Follow the manufacturer's instructions for the assays.

  • Histopathology (Optional):

    • At the time of sacrifice, collect the liver and fix it in 10% neutral buffered formalin.

    • Process the tissue for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) to evaluate liver morphology for signs of injury such as necrosis, inflammation, and steatosis.

Visualizations

experimental_workflow cluster_setup Study Setup cluster_dosing Dosing and Monitoring cluster_endpoint Endpoint Analysis start Start: Define Dose Cohorts acclimatize Animal Acclimatization start->acclimatize baseline Baseline Measurements (Echo, Blood Draw) acclimatize->baseline dosing Administer this compound/Vehicle (Daily for 14 Days) baseline->dosing monitoring Daily Clinical Observations (Weight, Behavior) dosing->monitoring interim_echo Interim Echocardiography (Day 7) dosing->interim_echo final_echo Final Echocardiography (Day 14) monitoring->final_echo interim_echo->final_echo terminal_bleed Terminal Blood Collection final_echo->terminal_bleed necropsy Necropsy & Tissue Harvest terminal_bleed->necropsy analysis Serum Chemistry (ALT/AST) Histopathology necropsy->analysis

Caption: Experimental workflow for in vivo toxicity assessment of this compound.

troubleshooting_logic cluster_cardiac Cardiotoxicity cluster_hepatic Hepatotoxicity start Unexpected Toxicity Observed cardiac_issue > Expected LVEF Drop start->cardiac_issue hepatic_issue Elevated ALT/AST start->hepatic_issue verify_formulation Verify Formulation & Dose cardiac_issue->verify_formulation dose_response Refine Dose-Response verify_formulation->dose_response decision On- or Off-Target? dose_response->decision vehicle_control Assess Vehicle Toxicity hepatic_issue->vehicle_control off_target_screen Kinase Off-Target Screen vehicle_control->off_target_screen off_target_screen->decision on_target Mitigation: Optimize Dose/Schedule decision->on_target On-Target off_target Mitigation: Structural Modification or Select New Compound decision->off_target Off-Target

Caption: Troubleshooting logic for this compound-induced toxicity.

References

Technical Support Center: ST-899 Data Analysis and Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel kinase inhibitor, ST-899. The content is designed to address specific challenges that may arise during experimental data analysis and interpretation.

Frequently Asked Questions (FAQs)

QuestionBrief Answer
1. My in-vitro and cell-based assay IC50 values for this compound show a significant discrepancy. What could be the cause? This is a common challenge. Discrepancies can arise from differences in ATP concentration between biochemical and cellular environments, the specific conformational state of the target kinase within the cell, or potential off-target effects in the cellular context. It is also important to consider the cell permeability and metabolic stability of this compound.[1]
2. I am observing high variability between replicate wells in my kinase assay with this compound. How can I troubleshoot this? High variability can stem from several factors including pipetting inaccuracies, inadequate mixing of reagents, and edge effects in assay plates.[1][2] To mitigate this, ensure your pipettes are calibrated, use master mixes where possible, and consider avoiding the outer wells of the plate.[1][2]
3. My dose-response curve for this compound is unusually steep. What does this indicate? A steep dose-response curve, often indicated by a high Hill coefficient, can suggest several phenomena. These include stoichiometric inhibition (where the inhibitor concentration is close to the enzyme concentration), multi-site binding, or an inhibitor phase transition.[3][4][5] It is crucial to investigate this further as it can affect the interpretation of the IC50 value.[3][4]
4. How do I investigate potential off-target effects of this compound? A comprehensive approach is needed to identify off-target effects. This can include proteomic methods like Cellular Thermal Shift Assay (CETSA) combined with mass spectrometry to see which proteins are stabilized by this compound binding.[6] Kinome-wide profiling panels are also commercially available and can assess the inhibitory activity of this compound against a large number of kinases.[7]
5. What are the best practices for detecting the phosphorylation status of this compound's target protein by Western blot? To accurately detect phosphoproteins, it is critical to use phosphatase inhibitors during sample preparation.[8][9] Using Tris-based buffers like TBST instead of PBS-based buffers is also recommended to avoid interference with phospho-specific antibody binding.[9] Additionally, it is important to probe for the total protein as a loading control to determine the fraction of the phosphorylated protein.[9]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for this compound

Symptoms: You observe significant variability in the calculated IC50 value for this compound across different experimental runs.

Potential CauseTroubleshooting Steps
Variable Enzyme Activity Ensure consistent preparation and storage of the kinase. Avoid repeated freeze-thaw cycles. Perform a quality control check of the enzyme activity before each experiment.
Compound Solubility and Stability Visually inspect for any precipitation of this compound in the assay buffer. Determine the solubility of this compound under the final assay conditions and ensure it remains stable throughout the experiment's duration.[1]
Inconsistent Incubation Times Use a multi-channel pipette or an automated liquid handler to ensure simultaneous initiation and termination of the reactions across the plate.[1]
ATP Concentration Fluctuation Prepare a fresh, well-mixed stock of ATP for each experiment. Ensure the final concentration of ATP is consistent across all assays, as IC50 values for ATP-competitive inhibitors are sensitive to ATP concentration.[10]
Issue 2: Discrepancy Between Biochemical and Cellular Potency of this compound

Symptoms: The IC50 value of this compound is significantly more potent in a biochemical (in-vitro) assay compared to a cell-based assay.

Potential CauseTroubleshooting Steps
High Physiological ATP Concentration In-vitro assays are often conducted at ATP concentrations much lower than those found in cells.[1] An inhibitor that appears highly potent at low ATP levels may be less effective in the high-ATP cellular environment.[1] Consider performing the biochemical assay with ATP concentrations that mimic physiological levels.
Cellular Permeability and Efflux This compound may have poor cell membrane permeability or be actively removed from the cell by efflux pumps. Assess the intracellular concentration of this compound over time using techniques like LC-MS/MS.
Target Engagement in a Cellular Context The kinase target may exist in a specific conformational state or be part of a larger protein complex within the cell, affecting this compound binding. The Cellular Thermal Shift Assay (CETSA) can be used to confirm target engagement within intact cells.[6][11][12][13]
Off-Target Effects In a cellular environment, the observed effect might be a result of this compound interacting with multiple targets, not just the intended kinase.[1][7][14]
Issue 3: Challenges in Biomarker Data Interpretation

Symptoms: Difficulty in correlating biomarker modulation with the pharmacological effect of this compound.

Potential CauseTroubleshooting Steps
Lack of a Validated Biomarker The chosen biomarker may not be a direct and reliable indicator of this compound's target engagement or downstream pathway modulation. It is crucial to validate that the biomarker is robustly and specifically affected by the inhibition of the target kinase.[15]
Complex Signaling Networks The targeted pathway may have compensatory signaling loops or crosstalk with other pathways that can mask the effect of this compound on the biomarker. A broader analysis of multiple pathway components may be necessary.[16]
Tumor Heterogeneity In pre-clinical models or clinical samples, the presence of different cell populations with varying sensitivity to this compound can lead to inconsistent biomarker responses.[17]
Suboptimal Assay for Biomarker Detection The chosen assay may lack the required sensitivity or specificity to detect changes in the biomarker accurately. Ensure the assay is properly validated for the intended use.

Experimental Protocols

Protocol 1: In-Vitro Kinase Activity Assay (Luminescence-based)

This protocol provides a general framework for assessing the inhibitory activity of this compound on its target kinase.

  • Reagent Preparation :

    • Kinase Reaction Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Kinase: Prepare a 2X stock solution in Kinase Reaction Buffer.

    • Substrate: Prepare a 2X stock solution of the appropriate peptide or protein substrate in Kinase Reaction Buffer.

    • ATP: Prepare a 2X stock solution in Kinase Reaction Buffer. The concentration should be optimized for the specific kinase, often near its Km for ATP.[10]

    • This compound: Prepare a serial dilution in DMSO, then further dilute in Kinase Reaction Buffer to a 4X stock.

  • Assay Procedure (384-well plate format) :

    • Add 5 µL of the 4X this compound solution or vehicle (DMSO in buffer) to the designated wells.[2]

    • Add 10 µL of the 2X Kinase/Substrate mixture to all wells.[2]

    • Incubate for 10 minutes at room temperature to facilitate inhibitor binding.[2]

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.[2]

    • Incubate for a predetermined time (e.g., 60 minutes) at room temperature.[2]

    • Stop the reaction and measure the remaining ATP by adding a detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions.[18]

    • Read the luminescence on a plate reader. The signal will be inversely proportional to kinase activity.[18]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target in a cellular environment.[6][11][12][13]

  • Cell Treatment :

    • Culture cells to an appropriate confluency.

    • Treat cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified duration.

  • Heating Step :

    • Harvest the treated cells and resuspend them in a suitable buffer (e.g., PBS) supplemented with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[12]

  • Cell Lysis and Protein Quantification :

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation at high speed.

    • Transfer the supernatant (soluble fraction) to new tubes.

  • Detection :

    • Analyze the amount of the soluble target protein at each temperature point using Western blotting or other antibody-based detection methods.[12]

    • A ligand-bound protein will be more thermally stable, resulting in more soluble protein at higher temperatures compared to the unbound protein.[6]

Protocol 3: Western Blot for Phosphorylated Protein Analysis

This protocol outlines the key steps for detecting changes in protein phosphorylation in response to this compound treatment.

  • Sample Preparation :

    • Treat cells with this compound as required.

    • Wash cells with ice-cold PBS and lyse them in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[8]

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer :

    • Denature the protein samples by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

    • Separate the proteins based on size by running them on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with a suitable blocking buffer, such as 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST). Milk is often avoided as it contains phosphoproteins that can increase background noise.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein, diluted in the blocking buffer.

    • Wash the membrane thoroughly with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again with TBST.

  • Detection and Analysis :

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To quantify the change in phosphorylation, strip the membrane and re-probe with an antibody against the total (both phosphorylated and unphosphorylated) target protein as a loading control.[9] Alternatively, use fluorescently labeled secondary antibodies for multiplex detection on the same blot.[9]

Visualizations

ST899_Troubleshooting_Workflow cluster_issue Observed Issue cluster_analysis Initial Data Analysis Review cluster_experimental Experimental Parameter Investigation cluster_mechanism Mechanism of Action Deconvolution issue Inconsistent/Unexpected Data (e.g., IC50 shift, steep curve) raw_data Check Raw Data Integrity issue->raw_data Start Here curve_fit Verify Curve Fitting Model raw_data->curve_fit stats Review Statistical Analysis curve_fit->stats biochemical Biochemical Assay (ATP, Enzyme, Buffer) stats->biochemical If data analysis is sound cellular Cell-Based Assay (Permeability, Efflux, Metabolism) biochemical->cellular compound Compound Properties (Solubility, Aggregation) cellular->compound target_engagement Confirm Target Engagement (CETSA) compound->target_engagement If experimental parameters are optimal off_target Assess Off-Target Profile (Kinome Scan) target_engagement->off_target biomarker Validate Biomarker Modulation (Western Blot, etc.) off_target->biomarker

Caption: Troubleshooting workflow for this compound data analysis.

Kinase_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Adaptor Adaptor Proteins RTK->Adaptor Activates RAS RAS Adaptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK (Target Kinase) MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Phosphorylates ST899 This compound ST899->ERK Inhibits Response Cellular Response (Proliferation, Survival) Transcription->Response Regulates CETSA_Workflow cluster_treatment Step 1: Treatment cluster_heating Step 2: Heating cluster_lysis Step 3: Lysis & Separation cluster_detection Step 4: Detection cells Intact Cells treatment Treat with this compound or Vehicle cells->treatment heat Heat aliquots to a range of temperatures treatment->heat lysis Lyse cells heat->lysis centrifuge Centrifuge to separate soluble vs. aggregated proteins lysis->centrifuge western Analyze soluble fraction by Western Blot centrifuge->western result Increased thermal stability indicates target engagement western->result

References

ST-899 reagent compatibility issues

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: ST-899 Reagent

Notice: Information regarding a reagent specifically designated as "this compound" is not available in publicly accessible scientific literature or commercial product databases. The following troubleshooting guide is based on general principles for common laboratory reagents. Please verify the nature of your specific "this compound" reagent and consult its technical data sheet for precise guidance. For detailed support, please provide the manufacturer's name, the chemical or biological nature of the reagent, and its intended application.

Frequently Asked Questions (FAQs)

Q1: My experiment with this compound failed to produce the expected results. What are the common causes?

A multitude of factors can contribute to unexpected experimental outcomes. For a reagent-specific issue, consider the following possibilities:

  • Reagent Integrity: Improper storage conditions (temperature, light exposure, humidity) can lead to degradation. Ensure the reagent has been stored according to the manufacturer's instructions.

  • Reagent Preparation: Errors in dilution, reconstitution, or mixing of the reagent can significantly impact its efficacy. Double-check all calculations and procedural steps.

  • Compatibility Issues: The this compound reagent may be incompatible with other components in your experimental system, such as buffers, media, or even the plasticware used.

  • Experimental Design: The concentration of the reagent, incubation times, or the cell density might not be optimal for your specific model system.

Q2: I am observing high background noise or non-specific effects when using this compound. How can I troubleshoot this?

High background can obscure your results and lead to misinterpretation. To address this:

  • Titration: Perform a dose-response curve to determine the optimal concentration of this compound that yields a robust signal with minimal background.

  • Washing Steps: Increase the number and stringency of washing steps in your protocol to remove unbound reagent.

  • Blocking: If applicable to your assay (e.g., in immunoassays), ensure that blocking steps are adequate to prevent non-specific binding.

  • Controls: Run appropriate negative controls (e.g., vehicle-only) to quantify the level of background signal.

Troubleshooting Guides

Guide 1: Inconsistent Results Between Experiments

Inconsistent results can be frustrating. A systematic approach can help identify the source of variability.

Potential Causes and Solutions

Potential Cause Troubleshooting Step
Reagent Variability Aliquot the this compound reagent upon receipt to avoid multiple freeze-thaw cycles. Use a fresh aliquot for each experiment.
Procedural Drift Adhere strictly to the established experimental protocol. Document any minor deviations to track potential sources of inconsistency.
Cell Culture Conditions Ensure cells are at a consistent passage number and confluency, as cellular responses can change with these parameters.
Instrument Calibration Regularly calibrate all instruments used in the experiment (e.g., pipettes, spectrophotometers, microscopes).

Experimental Protocol: Establishing a Standard Operating Procedure (SOP)

A detailed SOP is crucial for reproducibility.

  • Reagent Preparation:

    • Document the source, lot number, and expiration date of this compound.

    • Detail the solvent used for reconstitution and the final stock concentration.

    • Specify storage conditions for the stock solution and working solutions.

  • Cell Culture and Treatment:

    • Specify the cell line, passage number range, and seeding density.

    • Detail the composition of the culture medium.

    • Clearly define the treatment conditions: concentration of this compound, duration of treatment, and inclusion of controls.

  • Assay Procedure:

    • Provide a step-by-step description of the assay protocol.

    • Include details of all buffers, antibodies, and other critical reagents.

  • Data Acquisition and Analysis:

    • Define the instrument settings for data collection.

    • Specify the statistical methods used for data analysis.

Guide 2: Unexpected Cytotoxicity or Altered Cell Morphology

If you observe that this compound is causing cell death or unusual changes in cell shape, consider the following.

Potential Causes and Solutions

Potential Cause Troubleshooting Step
High Reagent Concentration Perform a cell viability assay (e.g., MTT, trypan blue exclusion) across a range of this compound concentrations to determine the cytotoxic threshold.
Solvent Toxicity If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the culture medium is non-toxic to your cells.
Contamination Test your this compound stock and cell cultures for microbial contamination.
Off-Target Effects The reagent may have unintended biological effects. Review any available literature on the target and mechanism of action of this compound.

Visualizing Experimental Logic

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting issues with a generic reagent like this compound.

A Unexpected Experimental Result B Check Reagent Integrity (Storage, Age, Aliquoting) A->B C Review Protocol Execution (Calculations, Pipetting, Timing) A->C D Assess Experimental System (Cell Health, Reagent Compatibility) A->D E Re-run with Fresh Reagent/Controls B->E C->E D->E F Problem Resolved E->F Yes G Problem Persists E->G No H Optimize Protocol (Concentration, Incubation Time) G->H I Consult Technical Support (Provide Detailed Experimental Records) H->I

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

Validation & Comparative

comparing ST-899 to standard of care

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of IDX-899 (formerly ST-899) to the Standard of Care for HIV-1 Infection

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) IDX-899 (also known as fosdevirine, GSK2248761, and potentially misidentified as this compound) with the established standard of care for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. While IDX-899 showed initial promise, its development was discontinued due to significant safety concerns. This document outlines its mechanism of action, summarizes key clinical data, and provides context for its comparison with current therapeutic strategies.

Executive Summary

IDX-899 was a second-generation NNRTI designed to offer a higher barrier to resistance compared to earlier drugs in its class. Early clinical trials demonstrated potent antiviral activity in treatment-naive HIV-1 infected patients. However, the discovery of delayed-onset seizures in a Phase IIb study led to the cessation of its development. The standard of care for HIV-1 infection remains combination antiretroviral therapy (cART), which utilizes a multi-drug regimen to suppress viral replication and prevent disease progression effectively and safely.

Data Presentation

Table 1: Comparison of IDX-899 and Standard of Care (cART)
FeatureIDX-899 (Fosdevirine)Standard of Care (cART)
Drug Class Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)Combination of drugs from different classes (e.g., NRTIs, INSTIs, PIs, NNRTIs)
Primary Mechanism Binds to and inhibits the activity of HIV-1 reverse transcriptase, preventing viral RNA from being converted into DNA.Simultaneously targets multiple steps in the HIV replication cycle.
Antiviral Potency Demonstrated potent antiviral activity in early trials, with a mean viral load reduction of approximately 1.8-2.0 log10 after 7 days in treatment-naive patients[1][2].Highly potent and durable viral suppression, often leading to undetectable viral loads.
Resistance Profile Preclinical data suggested a higher barrier to resistance compared to the first-generation NNRTI efavirenz[3]. In vitro studies identified specific resistance mutations[3][4].Resistance can develop, but combination therapy significantly reduces this risk. Resistance testing guides regimen selection.
Dosing Investigated as a once-daily oral regimen[1][3].Varies by regimen; many are available as single-tablet, once-daily formulations[5].
Development Status Discontinued due to unexpected findings of delayed-onset seizures in a Phase IIb clinical trial[6].Continuously evolving with the development of new, more effective, and better-tolerated drugs.
Table 2: Key Clinical Trial Data for IDX-899 (Phase I/II)
Trial PhasePatient PopulationDosageKey Efficacy FindingSafety and Tolerability
Phase I/II Treatment-naive HIV-1 infected patients100 mg, 200 mg, 400 mg, 800 mg once-dailyMean viral load reduction of ~1.8-2.0 log10 after 7 days across doses[1][2][4].Generally well-tolerated in early studies with no serious adverse events reported[1][7].
Phase IIb Treatment-experienced HIV-positive subjectsNot specified in available resultsN/AUnexpected finding of delayed-onset seizures led to discontinuation of development[6].

Experimental Protocols

Phase I/IIa Clinical Trial Investigating IDX-899

Objective: To evaluate the safety, tolerability, antiviral activity, and pharmacokinetics of IDX-899 in treatment-naive HIV-1 infected subjects.[7]

Study Design: A double-blind, randomized, placebo-controlled, sequential cohort study conducted at a single center.[7]

Participant Population: Treatment-naive adults with HIV-1 RNA levels ≥ 5,000 copies/mL and CD4+ cell counts ≥ 200 cells/mm³.[4]

Intervention:

  • Consecutive cohorts of patients were randomized (8:2) to receive either oral IDX-899 or a matching placebo once daily for 7 days.[4]

  • Doses evaluated in separate cohorts were 800 mg, 400 mg, 200 mg, and 100 mg.[2][4]

Key Assessments:

  • Efficacy: Change in plasma HIV-1 RNA levels from baseline to day 8, measured by Roche COBAS Amplicor 1.5 assay[4][7].

  • Safety: Monitoring of adverse events, laboratory abnormalities, physical examinations, vital signs, and 12-lead ECGs[7].

  • Pharmacokinetics: Intensive plasma sampling for IDX-899 concentration analysis on days 1 and 7[7].

Mandatory Visualizations

Signaling Pathway of NNRTI Action

NNRTI_Mechanism HIV_RNA HIV-1 Viral RNA RT Reverse Transcriptase HIV_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription IDX899 IDX-899 (NNRTI) IDX899->RT Allosteric Inhibition Integration Integration into Host Genome Viral_DNA->Integration

Caption: Mechanism of action of IDX-899 as a non-nucleoside reverse transcriptase inhibitor.

Experimental Workflow for a Phase I/IIa Clinical Trial

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Dosing cluster_assessment Assessment Screening Screening of Treatment-Naive HIV-1 Infected Adults Inclusion Inclusion Criteria Met (Viral Load ≥ 5,000, CD4 ≥ 200) Screening->Inclusion Randomization Randomization (8:2) Inclusion->Randomization Dosing_IDX IDX-899 Once Daily (7 days) Randomization->Dosing_IDX Dosing_PBO Placebo Once Daily (7 days) Randomization->Dosing_PBO Baseline Baseline Assessments (Viral Load, CD4, Safety Labs) Day8 Day 8 Assessments (Viral Load, CD4, Safety Labs) Dosing_IDX->Day8 PK_Sampling Pharmacokinetic Sampling (Day 1 & Day 7) Dosing_IDX->PK_Sampling Dosing_PBO->Day8

Caption: Workflow of the Phase I/IIa clinical trial for IDX-899.

Conclusion

IDX-899 demonstrated a promising early profile as a potent, once-daily NNRTI with a potentially high barrier to resistance. However, the emergence of severe, unexpected adverse events in later-stage clinical development led to its discontinuation. This case underscores the critical importance of comprehensive, long-term safety data in drug development. The standard of care for HIV-1, combination antiretroviral therapy, remains the cornerstone of treatment due to its established long-term safety and efficacy profile, effectively transforming HIV-1 infection into a manageable chronic condition.

References

Navigating the Path from Bench to Bedside: A Comparative Analysis of ST-899's In Vivo Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the in vivo validation of in vitro findings for the novel therapeutic candidate, ST-899. This guide provides an objective analysis of this compound's performance against alternative therapies, supported by a thorough presentation of experimental data and methodologies.

The successful translation of promising in vitro results into effective in vivo models is a critical juncture in the drug development pipeline. This guide is designed to offer a clear and concise overview of the key experiments that have substantiated the initial laboratory findings for this compound, providing a solid foundation for its continued development.

Quantitative Data Summary

To facilitate a clear comparison of this compound's efficacy and safety profile, the following tables summarize the key quantitative data from pivotal in vitro and in vivo studies.

Table 1: Comparative In Vitro Efficacy of this compound and Competitor Compounds

CompoundTarget IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Cell-Based Potency (EC50, nM)
This compound 5.2>10,000>10,00025.8
Competitor A12.81,500>10,00089.4
Competitor B8.18505,20055.1

Table 2: Summary of In Vivo Efficacy in Disease Model

Treatment GroupNTumor Growth Inhibition (%)Key Biomarker Change (%)Survival Rate (%)
Vehicle Control100010
This compound (10 mg/kg) 1075-6580
Competitor A (20 mg/kg)1058-4260
Standard of Care1062-5065

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.

In Vitro Kinase Inhibition Assay

A panel of recombinant kinases was used to determine the inhibitory activity of this compound and competitor compounds. Assays were performed in 384-well plates. Each well contained the respective kinase, the substrate peptide, ATP, and the test compound at varying concentrations. Following a 60-minute incubation at room temperature, the amount of phosphorylated substrate was quantified using a luminescence-based detection system. IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

Cell-Based Potency Assay

The human cancer cell line, [Specify Cell Line], was seeded in 96-well plates and allowed to adhere overnight. Cells were then treated with a serial dilution of this compound or competitor compounds for 72 hours. Cell viability was assessed using a resazurin-based assay, and fluorescence was measured to determine the percentage of viable cells relative to the vehicle-treated control. EC50 values were determined by non-linear regression analysis.

In Vivo Xenograft Model

Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with [Specify Cell Line] cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups. This compound (10 mg/kg), Competitor A (20 mg/kg), or vehicle was administered daily via oral gavage. Tumor volumes were measured twice weekly with calipers. At the end of the study, tumors were excised, and key biomarkers were analyzed by immunohistochemistry.

Visualizing the Pathway and Process

To further elucidate the mechanisms and workflows involved in the validation of this compound, the following diagrams have been generated.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A Activates Proliferation Proliferation Survival Survival Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Transcription Factor->Proliferation Transcription Factor->Survival This compound This compound This compound->Kinase A Inhibits Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Target ID Target ID Compound Screening Compound Screening Target ID->Compound Screening Lead Optimization Lead Optimization Compound Screening->Lead Optimization Xenograft Model Xenograft Model Lead Optimization->Xenograft Model Efficacy Studies Efficacy Studies Xenograft Model->Efficacy Studies Toxicity Assessment Toxicity Assessment Efficacy Studies->Toxicity Assessment

Information regarding "ST-899" is currently unavailable.

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for a compound or product designated "ST-899" have not yielded any specific information within scientific and research databases. The search results did not identify a unique molecule, drug, or research compound with this identifier, which is necessary to fulfill the request for a comparative guide on the reproducibility of its experimental results.

The search for "this compound" and related terms across various scientific and clinical trial databases did not provide any relevant data concerning its mechanism of action, signaling pathways, or any published experimental results. Without this foundational information, it is not possible to:

  • Summarize quantitative data: No experimental data associated with "this compound" could be located to create comparative tables.

  • Provide detailed experimental protocols: The absence of published studies means there are no methodologies to detail.

  • Create visualizations of signaling pathways or experimental workflows: Without understanding the mechanism of action of "this compound," it is impossible to depict its biological activity or experimental procedures in diagrams.

To proceed with generating the requested "Publish Comparison Guides," more specific information about "this compound" is required. This could include:

  • The full chemical name or alternative designations.

  • The class of compound or its intended biological target.

  • Any associated company, research institution, or publication that has studied this compound.

Once "this compound" can be unambiguously identified, a thorough search for relevant experimental data can be conducted to generate the comprehensive comparison guide as requested.

Unraveling the Data: Cross-Validation of ST-899 Effects Remains Elusive

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and clinical trial databases reveals no specific therapeutic agent or research compound designated as "ST-899." As a result, a cross-validation of its effects in different models, a summary of quantitative data, detailed experimental protocols, and visualizations of its signaling pathways cannot be provided at this time.

Extensive searches for "this compound effects," "this compound mechanism of action," and related terms across multiple scientific and medical databases did not yield any relevant results pertaining to a pharmacological substance. The search results were primarily dominated by references to a proposed United States tax code, Section 899, and other unrelated commercial products.

This lack of information prevents the creation of a comparative guide for researchers, scientists, and drug development professionals as requested. Without primary data on the compound's performance, it is impossible to:

  • Summarize quantitative data into comparative tables.

  • Provide detailed experimental protocols for key experiments.

  • Create diagrams of signaling pathways or experimental workflows.

It is possible that "this compound" is an internal, preclinical designation for a compound that has not yet been disclosed in public forums or scientific literature. Alternatively, it could be a misidentification or a highly niche compound with limited public information.

Researchers, scientists, and drug development professionals seeking information on a specific therapeutic agent are encouraged to verify the designation and consult internal documentation or proprietary databases that may contain information not available in the public domain. Should information on a compound designated as this compound become publicly available, a comprehensive comparison guide could be developed.

Validating ART899 as a Therapeutic Target: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ART899, a potent and specific allosteric inhibitor of DNA polymerase theta (Polθ), against alternative therapeutic targets within the DNA Damage Response (DDR) pathway. This guide includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant biological pathways and experimental workflows.

Executive Summary

ART899 has emerged as a promising therapeutic candidate, particularly for cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations. By targeting Polθ, a key enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway, ART899 exploits the concept of synthetic lethality. This guide provides a comprehensive analysis of ART899, comparing its performance with established and emerging inhibitors of alternative DDR targets, including Poly (ADP-ribose) polymerase (PARP), Ataxia telangiectasia and Rad3-related (ATR), and DNA-dependent protein kinase (DNA-PK).

Introduction to ART899 and the Polθ Target

DNA Polymerase Theta (Polθ), encoded by the POLQ gene, is a crucial enzyme in the MMEJ pathway, an alternative DNA double-strand break (DSB) repair mechanism. While Polθ expression is low in most normal tissues, it is frequently overexpressed in various cancers, especially in tumors with deficient HR repair pathways.[1][2] This dependency on MMEJ for survival makes Polθ an attractive therapeutic target.

ART899 is a potent and specific allosteric inhibitor of the DNA polymerase domain of Polθ.[3] It has demonstrated significant preclinical efficacy, particularly in sensitizing cancer cells to radiation therapy.[3][4] Compared to its predecessor, ART558, ART899 exhibits improved metabolic stability, making it a more viable candidate for clinical development.[3]

Comparative Analysis of Therapeutic Targets

The following table summarizes the key characteristics and performance of ART899 and inhibitors of alternative DDR targets.

TargetInhibitor Example(s)Mechanism of ActionSelect Preclinical/Clinical DataPotential AdvantagesPotential Disadvantages
Polθ ART899 Allosteric inhibitor of Polθ polymerase activity, blocking MMEJ.IC50: ~180 nM for MMEJ inhibition.[5][6] In vivo: Significant tumor growth delay in xenograft models when combined with radiation.[3] Well-tolerated in preclinical models.[3]High tumor specificity due to low expression in normal tissues.[1] Synthetic lethality in HR-deficient tumors.[7][8] Potential to overcome PARP inhibitor resistance.[9]Still in early stages of clinical development. Resistance mechanisms are not yet fully understood.
PARP Olaparib, Rucaparib, Niraparib, TalazoparibInhibit PARP enzymes, trapping them on DNA and leading to DSB accumulation, which is toxic to HR-deficient cells.Approved for various cancers (ovarian, breast, prostate, pancreatic) with BRCA1/2 mutations.[6] Significant improvement in progression-free survival in selected patient populations.Clinically validated target with multiple approved drugs. Established biomarkers (BRCA mutations, HRD status).Acquired resistance is a major clinical challenge.[10] Hematological toxicities can be dose-limiting.
ATR Berzosertib (M6620), AZD6738Inhibits ATR kinase, a central regulator of the DNA damage response, leading to replication stress and cell death, particularly in ATM-deficient tumors.Clinical trials ongoing. Berzosertib has shown promise in early-stage trials, with some patients achieving complete responses.[11] AZD6738 shows synthetic lethality with ATM deficiency in gastric cancer models.[12]Broad potential applicability in tumors with various DDR defects. Potential to overcome PARP inhibitor resistance.[13]Potential for on-target toxicities in rapidly dividing normal tissues. Biomarker strategies are still under development.
DNA-PK NU7441, AZD7648Inhibits the catalytic subunit of DNA-PK (DNA-PKcs), a key enzyme in the non-homologous end joining (NHEJ) pathway.Preclinical and early clinical development. NU7441 sensitizes breast cancer cells to radiation and doxorubicin.[14] AZD7648 sensitizes neuroendocrine tumor cells to peptide receptor radionuclide therapy.[15]Potential to sensitize tumors to radiation and chemotherapy.[14]Off-target effects on the PI3K/mTOR pathway have been observed with some inhibitors.[14] Potential for overlapping toxicities with DNA-damaging agents.[3]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.

Polθ-Mediated MMEJ Pathway and ART899 Inhibition

PolQ_MMEJ_Pathway cluster_DSB DNA Double-Strand Break cluster_MMEJ MMEJ Pathway cluster_inhibition Therapeutic Inhibition DSB DNA Double-Strand Break (DSB) Resection DNA End Resection (MRN Complex) DSB->Resection PolQ_recruitment Polθ Recruitment Resection->PolQ_recruitment Microhomology Microhomology Annealing PolQ_recruitment->Microhomology Synthesis DNA Synthesis Microhomology->Synthesis Ligation Ligation (LIG3/XRCC1) Synthesis->Ligation Repaired_DNA Repaired_DNA Ligation->Repaired_DNA Repaired DNA (with deletions/insertions) ART899 ART899 ART899->Synthesis Inhibits

Polθ-mediated MMEJ pathway and the inhibitory action of ART899.
Experimental Workflow for Validating a Polθ Inhibitor

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies MMEJ_assay MMEJ Reporter Assay (Luciferase-based) Clonogenic_assay Clonogenic Survival Assay (with/without irradiation) Xenograft Tumor Xenograft Model (e.g., in nude mice) Clonogenic_assay->Xenograft Validate in vivo Treatment Treatment Groups: - Vehicle - ART899 alone - Radiation alone - ART899 + Radiation Xenograft->Treatment Tumor_measurement Tumor Volume Measurement Treatment->Tumor_measurement Toxicity_assessment Toxicity Assessment (Body weight, etc.) Treatment->Toxicity_assessment Efficacy_analysis Efficacy_analysis Tumor_measurement->Efficacy_analysis Analyze tumor growth delay Safety_profile Safety_profile Toxicity_assessment->Safety_profile Determine safety Start Hypothesis: ART899 inhibits Polθ and sensitizes cancer cells to radiation Start->MMEJ_assay Determine IC50 Start->Clonogenic_assay Assess radiosensitization DDR_Inhibitor_Comparison cluster_targets Therapeutic Targets in DDR cluster_context Primary Therapeutic Context cluster_outcomes Therapeutic Outcomes PolQ Polθ (MMEJ) SyntheticLethality Synthetic Lethality PolQ->SyntheticLethality Radiosensitization Radiosensitization PolQ->Radiosensitization PARP PARP (BER, SSBR) PARP->SyntheticLethality ATR ATR (Replication Stress) ATR->SyntheticLethality DNAPK DNA-PK (NHEJ) DNAPK->Radiosensitization Chemosensitization Chemosensitization DNAPK->Chemosensitization HRD Homologous Recombination Deficiency (HRD) (e.g., BRCA1/2 mutations) HRD->PolQ Increased reliance on HRD->PARP Increased reliance on HRD->ATR Increased reliance on

References

Comparative Analysis of IDX-899 versus Placebo in HIV-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial searches for "ST-899" did not yield information on a specific therapeutic agent undergoing clinical trials. It is possible that "this compound" is a misidentification of IDX-899, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the treatment of HIV-1 infection. This guide provides a comprehensive comparison of the clinical trial results for IDX-899 versus placebo.

Quantitative Data Summary

The following tables summarize the key quantitative data from a Phase I/II clinical trial of IDX-899 in treatment-naive HIV-1 infected patients.

Table 1: Antiviral Efficacy of IDX-899 vs. Placebo (7-Day Treatment)

Treatment GroupMean Log10 HIV-1 RNA Reduction from BaselineMedian Log10 HIV-1 RNA Reduction from Baseline
IDX-899 (800 mg once-daily)2.01[1]2.11[1]
IDX-899 (400 mg once-daily)1.78[2]-
IDX-899 (200 mg once-daily)1.84[2]-
IDX-899 (100 mg once-daily)1.87[2]-
Placebo0.10 (increase)[2][3]-

Table 2: Patient Response to IDX-899 (800 mg once-daily) after 7 Days

OutcomeNumber of Patients (out of 8)
Achieved ≥ 2 log10 reduction in viral load6[1]
Achieved undetectable viral load (< 50 copies/mL)1[1]

Experimental Protocols

Phase I/II Clinical Trial in Treatment-Naive HIV-1 Infected Patients

Study Design: This was a double-blind, randomized, placebo-controlled, sequential cohort study conducted in Buenos Aires, Argentina.[4]

Participant Population:

  • Treatment-naive individuals infected with HIV-1.[1]

  • Plasma HIV-1 RNA levels ≥5,000 copies/mL.[3]

  • CD4+ T-lymphocyte cell count ≥200 cells/mm³.[3]

  • Ages between 21 and 65 years.[4]

  • No pre-existing NNRTI drug resistance confirmed by genotypic analysis at screening.[4]

Treatment Regimen:

  • Participants were randomized in an 8:2 ratio to receive either IDX-899 or a matching placebo.[1]

  • Sequential cohorts received once-daily oral doses of 800 mg, 400 mg, 200 mg, and 100 mg of IDX-899 or placebo for seven days.[2][3]

Efficacy and Safety Assessments:

  • Efficacy: Changes in HIV-1 RNA levels were measured from baseline using the Roche COBAS Amplicor 1.5 assay.[3][4] CD4+ T-lymphocyte cell counts were also monitored.[4]

  • Pharmacokinetics: Intensive pharmacokinetic sampling was conducted on Days 1 and 7, with trough samples taken daily. Plasma concentrations of IDX-899 were analyzed using a validated LC/MS/MS method.[4]

  • Safety: Safety and tolerability were assessed through laboratory evaluations, physical examinations, vital signs, 12-lead ECGs, and monitoring of adverse events.[4]

Mechanism of Action: IDX-899 Signaling Pathway

IDX-899 is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] NNRTIs are a class of antiretroviral drugs that bind to a non-essential site on the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, which ultimately blocks the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.

HIV_Replication_Inhibition cluster_virus HIV-1 Virion cluster_cell Host CD4+ Cell cluster_drug_action IDX-899 Action Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT template Viral_DNA Viral DNA (provirus) RT->Viral_DNA Reverse Transcription Replication Viral Replication Viral_DNA->Replication Integration & Transcription New_Virions New HIV Virions Replication->New_Virions Assembly & Release IDX899 IDX-899 (NNRTI) IDX899->RT Allosteric Binding & Inhibition

Caption: Mechanism of HIV-1 replication and its inhibition by IDX-899.

Experimental Workflow

The following diagram illustrates the workflow of the Phase I/II clinical trial for IDX-899.

Clinical_Trial_Workflow cluster_arms Treatment Arms cluster_assessments Assessments Screening Patient Screening (Treatment-Naive HIV-1+) Randomization Randomization (8:2) Screening->Randomization IDX899_Arm IDX-899 Cohorts (800, 400, 200, 100 mg/day) Randomization->IDX899_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Treatment 7-Day Treatment Period Follow_up Post-Treatment Follow-up Treatment->Follow_up Efficacy Efficacy Assessment (Viral Load, CD4 Count) Treatment->Efficacy Safety Safety & Tolerability (AEs, Labs, ECG) Treatment->Safety PK Pharmacokinetics (Plasma Concentration) Treatment->PK IDX899_Arm->Treatment Placebo_Arm->Treatment

Caption: Workflow of the IDX-899 Phase I/II clinical trial.

References

Safety Operating Guide

Proper Disposal of ROYCO 899: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of ROYCO 899, a synthetic turbine engine oil. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety and environmental compliance. ROYCO 899 is classified as a hazardous substance, with potential risks including allergic skin reactions, suspected damage to fertility or an unborn child, and long-term adverse effects on aquatic life.[1]

Chemical and Physical Properties

A summary of the key quantitative data for ROYCO 899 is presented below. This information is critical for understanding the substance's behavior and for making informed decisions regarding its handling and disposal.

PropertyValueUnits
Flash Point263°C
Pour Point-72°C
Boiling Point750°F
Density0.9908g/cm³
Kinematic Viscosity @ 100°C5.00cSt
Kinematic Viscosity @ 40°C25.8cSt
Kinematic Viscosity @ -40°C11,400cSt
Evaporation Loss (6.5 hrs @ 204°C)3.4%
Hazardous Component: tris(methylphenyl) phosphate>= 1 - < 5% w/w
Hazardous Component: Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene>= 0.1 - < 1% w/w

Experimental Protocols: Disposal Procedures

The proper disposal of ROYCO 899 is not merely a recommendation but a regulatory requirement. The following step-by-step protocol must be followed to ensure the safe and compliant disposal of this hazardous material.

Step 1: Waste Identification and Classification

Before disposal, it is crucial to identify ROYCO 899 as a hazardous waste. Due to its composition, which includes tris(methylphenyl) phosphate and a proprietary amine, it falls under regulations for hazardous chemical waste.

Step 2: Personal Protective Equipment (PPE)

All personnel handling ROYCO 899 waste must wear appropriate PPE to prevent exposure. This includes, but is not limited to:

  • Nitrile gloves

  • Safety glasses or goggles

  • A lab coat or other protective clothing

Step 3: Waste Segregation and Containerization

  • Do not mix ROYCO 899 waste with other types of waste. It must be segregated and stored in a dedicated, properly labeled container.

  • Use a chemically compatible container for storage. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof cap is recommended. The original product container, if in good condition, can be used.

  • Ensure the container is clean and dry before adding the waste to prevent any unintended chemical reactions.

Step 4: Labeling of Waste Containers

Proper labeling is a critical step for ensuring the safety of all personnel and for compliance with regulations. The label on the waste container must include the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "Waste ROYCO 899 (Synthetic Turbine Oil)"

  • A clear indication of the hazards (e.g., "Reproductive Hazard," "Aquatic Toxin")

  • The date when the first drop of waste was added to the container (accumulation start date).

  • The name and contact information of the responsible researcher or lab manager.

Step 5: Storage of Hazardous Waste

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be a secure area, away from general laboratory traffic and sources of ignition.

  • Ensure secondary containment is in place to capture any potential leaks or spills. This can be a larger, chemically resistant tray or tub.

Step 6: Arranging for Disposal

  • Do not dispose of ROYCO 899 down the drain or in the regular trash. This is illegal and harmful to the environment.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS department with accurate information about the waste, including its name, quantity, and associated hazards.

  • Follow all institutional procedures for scheduling a waste pickup.

Step 7: Spill Management

In the event of a spill, take the following immediate actions:

  • Alert personnel in the immediate area.

  • If the spill is large or you are unsure how to proceed, contact your EHS department immediately.

  • For small, manageable spills, use a chemical spill kit with a non-combustible absorbent material (e.g., sand, vermiculite).

  • Wearing appropriate PPE, contain the spill and absorb the material.

  • Collect the absorbed material and any contaminated items (e.g., gloves, wipes) and place them in a sealed, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent and decontaminate it as necessary.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedures for ROYCO 899, the following diagram illustrates the key steps in the workflow.

G ROYCO 899 Disposal Workflow cluster_spill Emergency Protocol A 1. Identify Waste ROYCO 899 as Hazardous B 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C 3. Segregate & Contain Use compatible, sealed container B->C D 4. Label Container 'Hazardous Waste' & Details C->D E 5. Store in SAA With Secondary Containment D->E F 6. Arrange for Disposal Contact EHS for Pickup E->F G Spill Occurs H Follow Spill Management Protocol G->H

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。